Dopamine 3-O-sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c9-4-3-6-1-2-7(10)8(5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRYJGNYPYXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199321 | |
| Record name | Dopamine 3-O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dopamine 3-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51317-41-0 | |
| Record name | Dopamine 3-O-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51317-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine 3-O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine 3-O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopamine 3-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 270 °C | |
| Record name | Dopamine 3-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Physiological Role of Dopamine 3-O-Sulfate in the Central Nervous System: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dopamine 3-O-sulfate (DA-3-S) is a major metabolite of dopamine in the human body, with concentrations in circulation and the central nervous system (CNS) that can exceed those of its parent neurotransmitter.[1][2] Despite its prevalence, the precise physiological role of DA-3-S in the CNS has been a subject of ongoing investigation. This technical guide synthesizes the current understanding of DA-3-S, detailing its synthesis, metabolism, and interaction with key components of the dopaminergic system. Historically viewed as an inactive metabolite destined for excretion, emerging evidence suggests a more nuanced role for DA-3-S, potentially acting as a modulator of dopaminergic activity and a reservoir for dopamine. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with DA-3-S to support further research and drug development efforts in this area.
Introduction
Dopamine, a critical catecholamine neurotransmitter, is integral to numerous physiological functions within the CNS, including motor control, motivation, reward, and cognitive function. Its signaling is tightly regulated through a combination of synthesis, release, reuptake, and metabolism. One of the primary metabolic pathways for dopamine is sulfation, a conjugation reaction catalyzed by sulfotransferase enzymes (SULTs). This process converts dopamine into its sulfated forms, predominantly this compound and, to a lesser extent, Dopamine 4-O-sulfate.[1] This guide focuses on the physiological significance of this compound in the brain, exploring its potential to influence dopaminergic neurotransmission.
Synthesis and Metabolism of this compound
The formation of DA-3-S from dopamine is primarily catalyzed by the cytosolic enzyme Sulfotransferase 1A3 (SULT1A3), also known as monoamine-preferring sulfotransferase.[3][4] This enzyme exhibits a high affinity for dopamine and is found in various tissues, including the brain.[2][5] The sulfation process requires a universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The reverse reaction, the hydrolysis of DA-3-S back to dopamine, is catalyzed by arylsulfatases, although the activity of these enzymes towards DA-3-S in the brain is less well-characterized.
Enzymatic Kinetics
The kinetic parameters of SULT1A3 for the formation of dopamine sulfates have been determined using purified recombinant human SULT1A3. These studies reveal a significantly higher maximal velocity (Vmax) for the formation of DA-3-S compared to DA-4-S, providing a molecular basis for the predominance of DA-3-S in biological systems.[6]
| Enzyme | Substrate | Apparent K_m (μM) | V_max (nmol/min/mg protein) | Reference |
| Human SULT1A3 | Dopamine (for DA-3-S formation) | 2.59 ± 1.06 | 344 ± 139 | [6] |
| Human SULT1A3 | Dopamine (for DA-4-S formation) | 2.21 ± 0.764 | 45.4 ± 16.5 | [6] |
| SULT1A3 | Dopamine | ~5 | Not Reported | [2] |
| Monoamine Oxidase | Dopamine | ~400 | Not Reported | [2] |
| Catechol O-methyltransferase | Dopamine | ~400 | Not Reported | [2] |
Table 1: Kinetic Parameters of Enzymes Involved in Dopamine Metabolism.
Metabolic Pathway
The metabolic conversion of dopamine to this compound is a key pathway in its catabolism.
This compound in the Central Nervous System
Concentration and Distribution
DA-3-S is present in the human brain and cerebrospinal fluid (CSF).[7][8] Studies utilizing techniques such as UPLC-MS/MS have enabled the quantification of DA-3-S in these matrices, revealing that it is the predominant sulfated dopamine isomer in the CNS.[7]
| Biological Matrix | Analyte | Concentration | Reference |
| Human Brain Microdialysis (Patient 1) | This compound | 330–630 nM | [7] |
| Human Brain Microdialysis (Patient 2) | This compound | 2.5–3.5 nM | [7] |
| Human Brain Microdialysis | Dopamine 4-O-Sulfate | Not Found | [7] |
| Rat Brain (Striatum) | Dopamine Sulfate | Extremely low compared to free dopamine | [8] |
| Rat Brain (Frontal Cortex) | Dopamine Sulfate | Extremely low compared to free dopamine | [8] |
Table 2: Concentrations of this compound in the CNS.
Blood-Brain Barrier Permeability
The ability of DA-3-S to cross the blood-brain barrier (BBB) is a critical factor in understanding its central effects. Studies in rats have shown that subcutaneously administered DA-3-S can permeate the BBB, although to a small extent.[9] This suggests that peripheral DA-3-S could contribute to the central pool of this metabolite.
Interaction with the Dopaminergic System
Dopamine Receptor Binding
A key aspect of the physiological role of DA-3-S is its interaction with dopamine receptors. In vitro binding studies have demonstrated that DA-3-S has a significantly reduced affinity for dopamine D2 receptors compared to dopamine itself.[10]
| Compound | Receptor | K_i (nM) | Reference |
| Dopamine | D2 | High Affinity (KH = 120 nM, KL = 18000 nM) | [10] |
| This compound | D2 | Highly Reduced Affinity (Not quantifiable) | [10] |
| Dopamine 4-O-sulfate | D2 | Highly Reduced Affinity (Not quantifiable) | [10] |
| Pramipexole | D2 | 79,500 | [11] |
| Ropinirole | D2 | 98,700 | [11] |
| Cabergoline | D2 | 0.61 | [11] |
| Lisuride | D2 | 0.95 | [11] |
| Pergolide | D3 | 0.86 | [11] |
| Pramipexole | D3 | 0.97 | [11] |
Table 3: Binding Affinities of Dopamine and its Analogs to Dopamine Receptors.
The markedly lower affinity of DA-3-S for D2 receptors suggests that it is unlikely to act as a direct agonist at this receptor subtype under normal physiological conditions.
A Potential Prodrug Hypothesis
Given its reduced receptor affinity, one hypothesis is that DA-3-S may serve as a prodrug or a storage form of dopamine in the CNS. The local enzymatic conversion of DA-3-S back to active dopamine by arylsulfatases could provide a mechanism for the sustained release and modulation of dopaminergic signaling. However, the extent to which this reverse reaction occurs in the brain remains to be fully elucidated.
Detailed Experimental Protocols
A thorough understanding of the physiological role of DA-3-S relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments cited in the literature.
In Vitro Sulfotransferase (SULT1A3) Activity Assay
This assay measures the enzymatic activity of SULT1A3 in converting dopamine to its sulfated metabolites.
Materials:
-
Recombinant human SULT1A3 enzyme
-
Dopamine hydrochloride
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Dithiothreitol (DTT)
-
Pargyline (monoamine oxidase inhibitor)
-
[³⁵S]PAPS (for radiometric detection) or HPLC with electrochemical detection
-
Stop mixture (e.g., 1:1 (v/v) of 0.1 M Ba(OH)₂ and 0.1 M barium acetate)
-
0.1 M ZnSO₄
Procedure:
-
Prepare a reaction cocktail containing potassium phosphate buffer, DTT, pargyline, and either [³⁵S]PAPS for radiometric assay or unlabeled PAPS for HPLC analysis.[12]
-
Add the dopamine substrate to the reaction tube. A final concentration of 60 µM is often used.[12]
-
Initiate the reaction by adding the diluted SULT1A3 enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[12]
-
Stop the reaction by adding the stop mixture, followed by ZnSO₄ to precipitate unreacted PAPS.[12]
-
Centrifuge the mixture to pellet the precipitate.
-
For radiometric assays, quantify the radioactivity in the supernatant, which corresponds to the formed [³⁵S]dopamine sulfate. For HPLC analysis, inject the supernatant into an HPLC system with electrochemical detection to separate and quantify DA-3-S and DA-4-S.[6]
Dopamine D2 Receptor Binding Assay using [³H]-Spiperone
This radioligand binding assay determines the affinity of compounds for the dopamine D2 receptor.
Materials:
-
Rat striatal membranes or cells expressing D2 receptors
-
[³H]-Spiperone (radioligand)
-
Unlabeled spiperone or other D2 antagonist (for determining non-specific binding)
-
Dopamine or this compound (test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare dilutions of the test compounds (dopamine, DA-3-S) and the unlabeled antagonist.
-
In a 96-well plate or microcentrifuge tubes, combine the membrane preparation, [³H]-spiperone (at a concentration near its K_d), and either buffer (for total binding), unlabeled antagonist (for non-specific binding), or the test compound.[13]
-
Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ of the test compounds and calculate the K_i using the Cheng-Prusoff equation.
In Vivo Microdialysis for Measurement of Dopamine and Metabolites
This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus for probe implantation
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF) or Ringer's solution
-
Fraction collector
-
UPLC-MS/MS or HPLC with electrochemical detection system
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum) of an anesthetized rat.[14]
-
After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[14]
-
Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.[14]
-
Analyze the dialysate samples for dopamine and its metabolites, including DA-3-S, using a sensitive analytical method like UPLC-MS/MS.[7]
UPLC-MS/MS Quantification of this compound
This highly sensitive and specific method is used for the accurate quantification of DA-3-S in biological samples.
Materials:
-
Ultra-performance liquid chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
UPLC column suitable for polar analytes (e.g., HILIC or mixed-mode)
-
Mobile phases (e.g., acetonitrile and an aqueous buffer with a volatile modifier like ammonium formate)
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., D₄-Dopamine 3-O-sulfate)
-
Sample preparation reagents (e.g., protein precipitation solvents like acetonitrile or methanol)
Procedure:
-
Prepare calibration standards and quality control samples by spiking known amounts of DA-3-S and the internal standard into a surrogate matrix (e.g., artificial CSF or stripped brain homogenate).
-
Prepare brain tissue or CSF samples by protein precipitation, followed by centrifugation to remove precipitated proteins.
-
Transfer the supernatant to an autosampler vial.
-
Inject the prepared sample onto the UPLC-MS/MS system.
-
Separate the analytes using a suitable UPLC gradient.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for DA-3-S and the internal standard.
-
Construct a calibration curve and determine the concentration of DA-3-S in the unknown samples.
Conclusion and Future Directions
This compound, far from being a simple, inactive metabolite, is an important component of the dopaminergic system within the CNS. Its synthesis via SULT1A3 is a significant metabolic route for dopamine, and its presence in the brain and CSF is well-established. While its direct interaction with dopamine receptors appears to be weak, the potential for DA-3-S to act as a reservoir for dopamine warrants further investigation. The methodologies outlined in this guide provide a robust framework for researchers to delve deeper into the physiological role of this enigmatic molecule.
Future research should focus on:
-
Characterizing the activity and regulation of arylsulfatases in different brain regions to better understand the potential for local conversion of DA-3-S back to dopamine.
-
Investigating the behavioral and neurophysiological effects of direct administration of DA-3-S into the CNS to elucidate its functional consequences.
-
Exploring the role of DA-3-S in pathological conditions associated with dysregulated dopamine signaling, such as Parkinson's disease and schizophrenia.
-
Developing selective pharmacological tools to modulate the activity of SULT1A3 and arylsulfatases to probe the function of dopamine sulfation in vivo.
By addressing these key questions, the scientific community can build a more complete picture of the intricate regulatory mechanisms governing dopaminergic neurotransmission and potentially uncover new therapeutic targets for a range of neurological and psychiatric disorders.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 2. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SULT1A3 - Wikipedia [en.wikipedia.org]
- 4. SULT1A3 sulfotransferase family 1A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of brain dopamine sulfate levels in relation to free dopamine and homovanillic acid in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. 3- and 4-O-sulfoconjugated and methylated dopamine: highly reduced binding affinity to dopamine D2 receptors in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 14. besjournal.com [besjournal.com]
Mechanism of action of Dopamine 3-O-sulfate in neurotransmission
An In-depth Technical Guide on the Mechanism of Action of Dopamine 3-O-sulfate in Neurotransmission
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (DA-3-O-S) is a principal metabolite of dopamine, present in significant concentrations in human circulation and, to a lesser extent, in the central nervous system.[1][2][3] Historically considered an inactive detoxification product, emerging evidence points to a more nuanced role for DA-3-O-S in neurotransmission. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its synthesis, metabolism, receptor interactions, and its function as a reversible reservoir for active dopamine. We present key quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Dopamine, a critical catecholamine neurotransmitter, is integral to motor control, motivation, reward, and various cognitive functions.[4][5] Its signaling is tightly regulated through a balance of synthesis, release, reuptake, and metabolism. One of the major metabolic pathways for dopamine is sulfation, leading to the formation of dopamine sulfates.[1] In humans, this compound is the predominant isomer, with plasma concentrations significantly exceeding those of its regioisomer, dopamine 4-O-sulfate.[1][6] This guide delves into the intricate mechanisms by which DA-3-O-S, far from being merely an inert metabolite, contributes to the complex landscape of dopaminergic neurotransmission.
Mechanism of Action
The primary mechanism of action of this compound is not direct receptor agonism but rather its role as a stable, circulating reservoir of dopamine that can be locally reconverted to its active form.[7] This process of sulfation and desulfation acts as a buffering system, reversibly inactivating dopamine to regulate its availability and signaling.[7]
Synthesis of this compound
This compound is synthesized from dopamine by the action of sulfotransferase enzymes (SULTs). The key enzyme responsible for this reaction is SULT1A3, a cytosolic enzyme that exhibits a high affinity and regioselectivity for the 3-hydroxy group of dopamine.[1][2][8] The sulfation process involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[9]
Receptor Binding Affinity
This compound itself is considered biologically inactive at dopamine receptors.[7] Studies have demonstrated a significantly reduced binding affinity of DA-3-O-S for dopamine D2 receptors.[10] While comprehensive data for all dopamine receptor subtypes is limited, the consensus is that sulfation prevents direct receptor activation.
The "Reservoir" Hypothesis: Reconverting to Active Dopamine
A pivotal aspect of the mechanism of action of DA-3-O-S is its enzymatic conversion back to free, active dopamine. This reaction is catalyzed by the enzyme arylsulfatase A (ARSA).[7] ARSA can be released from lysosomes into the proximity of cells expressing dopamine receptors, where it can hydrolyze DA-3-O-S, leading to a localized increase in dopamine concentration and subsequent receptor activation.[7] This localized regeneration of dopamine allows for a fine-tuned modulation of dopaminergic signaling.
Transport across the Blood-Brain Barrier
This compound has been shown to permeate the blood-brain barrier (BBB), albeit to a small extent.[11][12] This suggests that circulating DA-3-O-S could potentially serve as a source of dopamine within the central nervous system, following its conversion by arylsulfatases present in the brain.
Regulation of SULT1A3 Expression
Intriguingly, dopamine itself can induce the expression of SULT1A3, the enzyme responsible for its sulfation. This suggests a negative feedback loop where high levels of dopamine can upregulate its own inactivation pathway.[5][13] This induction is mediated by a signaling cascade involving the activation of dopamine D1 and NMDA receptors, leading to ERK1/2 phosphorylation and calcineurin activation.[7][10]
Quantitative Data
The following tables summarize the available quantitative data regarding the enzymes and molecules involved in the metabolism of this compound.
Table 1: Enzyme Kinetic Parameters for Human SULT1A3
| Substrate | Product | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Dopamine | This compound | 2.59 ± 1.06 | 344 ± 139 | [1] |
| Dopamine | Dopamine 4-O-sulfate | 2.21 ± 0.764 | 45.4 ± 16.5 | [1] |
Table 2: Receptor Binding Affinity of Dopamine and its Sulfated Metabolites
| Ligand | Receptor | Binding Affinity (Ki or IC50) | Reference |
| Dopamine | D2 | KH = 0.12 µM, KL = 18 µM | [14] |
| This compound | D2 | Highly reduced affinity | [10][14] |
| Dopamine 4-O-sulfate | D2 | Highly reduced affinity | [14] |
Table 3: Concentrations of this compound
| Location | Concentration | Species | Reference |
| Plasma | Predominates over Dopamine 4-O-sulfate (approx. 10-fold higher) | Human | [1][6] |
| Brain (Striatum and Frontal Cortex) | Extremely low in comparison to free dopamine | Human | [15] |
| Brain (after subcutaneous injection) | ~3 times higher than Dopamine 4-O-sulfate | Rat | [11][12] |
Experimental Protocols
This section provides an overview of the methodologies used to investigate the mechanism of action of this compound.
SULT1A3 Enzyme Activity Assay
This assay measures the rate of dopamine sulfation catalyzed by SULT1A3.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.0) containing a known concentration of recombinant human SULT1A3, the universal sulfonate donor PAPS, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent dopamine degradation.
-
Initiation of Reaction: Add dopamine to the reaction mixture to initiate the enzymatic reaction. The reaction is typically carried out at 37°C.
-
Termination of Reaction: After a defined incubation period, terminate the reaction by adding a quenching solution (e.g., a mixture of barium hydroxide and zinc sulfate) to precipitate unreacted PAPS.
-
Quantification of Products: Separate the dopamine sulfates (DA-3-O-S and DA-4-O-S) from the remaining dopamine and other reaction components using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Calculate the initial reaction velocities at various dopamine concentrations and determine the Km and Vmax values using Michaelis-Menten kinetics.
Arylsulfatase A (ARSA) Activity Assay
This assay quantifies the hydrolysis of this compound by ARSA.
-
Substrate: Use this compound as the substrate. Alternatively, a chromogenic or fluorogenic substrate like p-nitrocatechol sulfate (p-NCS) or 4-methylumbelliferyl sulfate can be used for a more convenient readout.
-
Enzyme Source: Utilize purified recombinant ARSA or cell/tissue lysates known to contain the enzyme.
-
Reaction Conditions: Incubate the enzyme with the substrate in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0) at 37°C.
-
Detection of Product:
-
If using DA-3-O-S as the substrate, measure the formation of dopamine over time using HPLC with electrochemical detection.
-
If using a chromogenic/fluorogenic substrate, measure the change in absorbance or fluorescence, respectively.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at different substrate concentrations.
Dopamine Receptor Binding Assay
This assay determines the binding affinity of this compound to dopamine receptors.
-
Receptor Preparation: Prepare cell membrane homogenates from cell lines expressing a specific dopamine receptor subtype (e.g., D1, D2, etc.).
-
Radioligand: Use a high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [3H]-spiperone for D2 receptors).
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships in the mechanism of action of this compound.
Caption: Metabolic pathway of this compound.
References
- 1. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0006275) [hmdb.ca]
- 7. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SULT1A3 sulfotransferase family 1A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytosolic sulfotransferase 1A3 is induced by dopamine and protects neuronal cells from dopamine toxicity: role of D1 receptor-N-methyl-D-aspartate receptor coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [helda.helsinki.fi]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. 3- and 4-O-sulfoconjugated and methylated dopamine: highly reduced binding affinity to dopamine D2 receptors in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study of brain dopamine sulfate levels in relation to free dopamine and homovanillic acid in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sulfation Pathway of Dopamine: A Technical Guide to the Biosynthesis and Metabolism of Dopamine 3-O-Sulfate in the Human Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopamine, a critical catecholamine neurotransmitter, undergoes extensive metabolism in the human body to ensure tight regulation of its signaling. While oxidative deamination and O-methylation are well-characterized metabolic routes, sulfation represents a significant but often overlooked pathway, particularly in primates. This technical guide provides an in-depth examination of the biosynthesis and metabolism of dopamine 3-O-sulfate (DA-3-S), the predominant sulfated conjugate of dopamine. We will delve into the enzymatic machinery, regulatory pathways, and quantitative aspects of DA-3-S formation and breakdown within the human brain. Detailed experimental protocols for key assays and visualizations of the metabolic and signaling pathways are provided to facilitate further research in this area.
Introduction
Dopamine (DA) is a central figure in numerous physiological processes within the brain, including motor control, motivation, reward, and cognitive function[1]. Its precise regulation is paramount, as dysregulation of dopaminergic systems is implicated in a host of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. The metabolism of dopamine is a crucial element of this regulation, primarily involving monoamine oxidase (MAO), catechol-O-methyltransferase (COMT), and sulfotransferase (SULT) enzymes[2][3]. In primates, a key metabolic pathway is sulfoconjugation, which leads to the formation of dopamine sulfates. This compound is the major circulating metabolite of dopamine, accounting for over 90% of total dopamine in circulation and cerebrospinal fluid[2][4]. While initially considered an inactive metabolite destined for excretion, emerging evidence suggests a more complex role for DA-3-S, potentially acting as a reservoir for dopamine that can be regenerated. This guide focuses on the intricate processes of DA-3-S biosynthesis and metabolism within the human brain.
Biosynthesis of this compound
The formation of this compound is an enzymatic process catalyzed by a specific sulfotransferase.
The Key Enzyme: Sulfotransferase 1A3 (SULT1A3)
The primary enzyme responsible for the sulfation of dopamine in humans is Sulfotransferase 1A3 (SULT1A3), also known as dopamine sulfotransferase[2][3][5]. SULT1A3 is a member of the cytosolic sulfotransferase family and exhibits a high affinity for monoamine neurotransmitters like dopamine[5]. This enzyme is found in various tissues, including the brain, lungs, and platelets[5]. Within the brain, SULT1A3 is present in dopaminergic regions of the midbrain[2].
The Sulfation Reaction
SULT1A3 catalyzes the transfer of a sulfonate group (SO3-) from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of dopamine[6]. This reaction results in the formation of dopamine sulfate and 3'-phosphoadenosine 5'-phosphate (PAP).
SULT1A3 demonstrates strong regioselectivity, preferentially sulfonating the 3-hydroxyl group of dopamine over the 4-hydroxyl group[4][7][8]. This enzymatic specificity is the molecular basis for the preponderance of dopamine-3-O-sulfate over its dopamine-4-O-sulfate isomer in human circulation and brain[4][7][8].
Regulation of SULT1A3 Expression
Interestingly, dopamine itself can induce the expression of SULT1A3 in neuronal cells, suggesting a feedback mechanism to protect against dopamine-induced toxicity[2][3]. This induction pathway involves the activation of D1 and NMDA receptors, leading to the phosphorylation of ERK1/2 and the activation of calcineurin[2][3].
Metabolism of this compound
The metabolic fate of this compound is primarily its hydrolysis back to free dopamine, a reaction catalyzed by arylsulfatases.
The Role of Arylsulfatases (ARS)
Arylsulfatase (ARS) enzymes are responsible for the hydrolysis of sulfate esters, thereby regenerating the parent compound[9]. Several members of the ARS family (ARSA to ARSF) have been identified[9]. This desulfation process can release biologically active dopamine from its sulfated, inactive form in target tissues. This suggests that DA-3-S may serve as a circulating reservoir or a transport form of dopamine[7].
The Desulfation Reaction
The hydrolysis of this compound by arylsulfatases regenerates free dopamine and releases an inorganic sulfate ion.
Blood-Brain Barrier Permeation
The extent to which dopamine sulfate can cross the blood-brain barrier (BBB) is a subject of ongoing research. Studies in rats have shown that while dopamine sulfates can permeate the BBB, it is to a small extent[10][11]. It remains unclear whether the dopamine sulfate found in the human brain is formed locally or transported from peripheral sources[10][11].
Quantitative Data
The following tables summarize the available quantitative data on the enzymes and metabolites involved in this compound metabolism in the human brain.
Table 1: SULT Enzyme Activity in Human Fetal Brain Regions
| Brain Region | Dopamine Sulfation (pmol/min·mg) | 4-Nitrophenol Sulfation (SULT1A1 activity) (pmol/min·mg) | 3,3′-T₂ Sulfation (pmol/min·mg) |
| Inner Cerebral Cortex | 0.13 ± 0.03 | 0.83 ± 0.16 | 0.12 ± 0.02 |
| Outer Cerebral Cortex | 0.13 ± 0.02 | 0.94 ± 0.12 | 0.14 ± 0.02 |
| Midbrain | 0.12 ± 0.01 | 0.96 ± 0.11 | 0.13 ± 0.02 |
| Choroid Plexus | 0.14 ± 0.03 | 12.30 ± 1.90 | 1.10 ± 0.10 |
| Brainstem | 0.10 ± 0.03 | 0.79 ± 0.14 | 0.11 ± 0.02 |
| Germinal Eminence | 0.18 ± 0.02 | 1.05 ± 0.12 | 0.15 ± 0.01 |
| Cerebellum | 0.15 ± 0.02 | 1.01 ± 0.12 | 0.14 ± 0.02 |
| Data adapted from Richard, et al. (2001)[9][12][13][14]. Values are mean ± SEM. |
Table 2: Microsomal 3,3′-diiodothyronine Sulfate (3,3′T2S) Sulfatase Activities in Human Fetal Brain
| Brain Region | 3,3′T2S Sulfatase Activity (pmol/min·mg) |
| Inner Cerebral Cortex | 0.13 ± 0.03 |
| Outer Cerebral Cortex | 0.13 ± 0.02 |
| Midbrain | 0.12 ± 0.01 |
| Choroid Plexus | 0.14 ± 0.03 |
| Brainstem | 0.10 ± 0.03 |
| Data adapted from Richard, et al. (2001)[9]. Values are mean ± SEM. |
Table 3: Dopamine and Dopamine Sulfate Concentrations
| Analyte | Tissue/Fluid | Concentration | Reference |
| Dopamine sulfate | Human Striatum | Extremely low compared to free dopamine | [15] |
| Dopamine sulfate | Human Frontal Cortex | Extremely low compared to free dopamine | [15] |
| Dopamine-3-O-sulfate (basal) | Human Plasma | 13.8 ± 1.9 pmoles/ml | [16] |
| Dopamine-4-O-sulfate (basal) | Human Plasma | 3.2 ± 0.5 pmoles/ml | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Sulfotransferase (SULT1A3) Activity Assay
A common method to measure SULT1A3 activity is a radiometric assay using a radiolabeled sulfate donor.
Objective: To quantify the rate of dopamine sulfation by SULT1A3 in a given sample (e.g., brain tissue cytosol).
Materials:
-
Cytosolic fraction of brain tissue
-
[³⁵S]-PAPS (radiolabeled sulfate donor)
-
Dopamine (substrate)
-
Pargyline (MAO inhibitor)
-
Potassium phosphate buffer (pH 6.5-7.0)
-
Stop mixture (e.g., containing barium hydroxide and zinc sulfate to precipitate unused PAPS)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction cocktail containing potassium phosphate buffer, dithiothreitol, and [³⁵S]-PAPS.
-
In a microcentrifuge tube, add the substrate (dopamine) and any necessary inhibitors (pargyline).
-
Add the diluted cytosolic sample to the tube and keep on ice.
-
Initiate the reaction by adding the reaction cocktail.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the stop mixture and vortexing.
-
Centrifuge to pellet the precipitated protein and unreacted [³⁵S]-PAPS.
-
Transfer the supernatant containing the radiolabeled dopamine sulfate to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific activity based on the amount of [³⁵S]-dopamine sulfate formed per unit time per milligram of protein.
Arylsulfatase (ARS) Activity Assay
A colorimetric assay can be used to determine arylsulfatase activity.
Objective: To measure the rate of hydrolysis of a sulfated substrate by ARS in a sample.
Materials:
-
Tissue homogenate or cell lysate
-
Tripotassium phenolphthalein disulfate (substrate)
-
Sodium carbonate solution
-
Appropriate buffer (e.g., acetate buffer, pH 5.8)
-
Spectrophotometer
Principle: Arylsulfatase cleaves the sulfate group from tripotassium phenolphthalein disulfate, releasing free phenolphthalein. The addition of sodium carbonate creates an alkaline environment, turning the phenolphthalein pink, which can be quantified spectrophotometrically[17].
Procedure:
-
Prepare a suspension of the sample (e.g., brain tissue homogenate).
-
Inoculate a tube containing arylsulfatase broth or agar, which includes the substrate.
-
Incubate at 37°C for a specified time (e.g., 3 days or 2 weeks).
-
After incubation, add sodium carbonate solution to the tube.
-
Observe for the development of a pink or red color, indicating a positive result.
-
For quantitative analysis, measure the absorbance at a specific wavelength (e.g., 540 nm) and compare it to a standard curve of phenolphthalein.
Quantification of Dopamine and Metabolites by UPLC-MS/MS
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of dopamine and its metabolites, including this compound.
Objective: To accurately measure the concentrations of dopamine, DA-3-S, and other metabolites in brain microdialysis or cerebrospinal fluid samples[10].
Procedure:
-
Sample Preparation:
-
Collect brain microdialysate or CSF samples.
-
Add an internal standard (e.g., ¹³C₆-labeled dopamine and its metabolites) to the samples.
-
Perform protein precipitation, if necessary, using an organic solvent like acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
-
-
UPLC Separation:
-
Inject the prepared sample onto a suitable UPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., methanol or acetonitrile) to separate the analytes.
-
-
MS/MS Detection:
-
The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of each analyte in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.
-
Conclusion
The sulfation of dopamine to this compound, primarily mediated by SULT1A3, is a significant metabolic pathway in the human brain. This process is not merely a mechanism for detoxification and elimination but is also subject to intricate regulation, with dopamine itself inducing the expression of the enzyme responsible for its sulfation. This suggests a neuroprotective role for SULT1A3 against dopamine-induced toxicity[2][3]. The subsequent hydrolysis of DA-3-S by arylsulfatases provides a potential mechanism for regenerating active dopamine, positioning DA-3-S as a possible reservoir. Further research into the dynamics of DA-3-S biosynthesis and metabolism in different brain regions and in the context of neurological disorders will be crucial for a comprehensive understanding of dopamine homeostasis and for the development of novel therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of this important metabolic route.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic sulfotransferase 1A3 is induced by dopamine and protects neuronal cells from dopamine toxicity: role of D1 receptor-N-methyl-D-aspartate receptor coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0006275) [hmdb.ca]
- 5. Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sulfation modification of dopamine in brain regulates aggregative behavior of animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Permeation of Dopamine Sulfate through the Blood-Brain Barrier | PLOS One [journals.plos.org]
- 11. DSpace [helda.helsinki.fi]
- 12. Sulfation of thyroid hormone and dopamine during human development: ontogeny of phenol sulfotransferases and arylsulfatase in liver, lung, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. academic.oup.com [academic.oup.com]
- 15. A study of brain dopamine sulfate levels in relation to free dopamine and homovanillic acid in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of oral and intravenous administrations of dopamine and L-dopa on plasma levels of two isomers of dopamine sulfate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
Transport and Permeability of Dopamine 3-O-Sulfate Across the Blood-Brain Barrier: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of dopamine 3-O-sulfate (DA-3-S) transport and permeability across the blood-brain barrier (BBB). It synthesizes findings from key in vivo studies, details relevant experimental protocols, and explores the probable molecular mechanisms governing its passage into the central nervous system (CNS).
Executive Summary
Dopamine, a critical neurotransmitter, is incapable of crossing the blood-brain barrier. However, its sulfated metabolite, this compound, has been shown to permeate the BBB, albeit to a limited extent. This transport is of significant interest as DA-3-S is the predominant form of dopamine in human circulation and may serve as a potential source of dopamine for the brain. Evidence suggests that this transport is not mediated by passive diffusion but likely involves carrier-mediated transport systems, with Organic Anion Transporting Polypeptides (OATPs) being the most probable candidates. Understanding the kinetics and mechanisms of DA-3-S transport is crucial for elucidating dopamine homeostasis in the CNS and for the development of novel therapeutic strategies for neurological disorders.
Quantitative Data on Permeability
Quantitative analysis of DA-3-S transport across the BBB has been primarily derived from in vivo microdialysis studies in rats. The data indicates that while DA-3-S does enter the brain, its concentration in the brain's extracellular fluid is substantially lower than in peripheral circulation.
Table 1: In Vivo Concentrations of Dopamine Sulfates in Rat Brain and Plasma After Subcutaneous Administration
| Compound | Time After Injection (min) | Mean Concentration in Brain Microdialysate (nM) (± SD) | Mean Concentration in Plasma (nM) (± SD) | Brain/Plasma Concentration Ratio |
| ¹³C₆-DA-3-S | 30 | 0.8 (± 0.2) | 900 (± 110) | ~0.0009 |
| 60 | 1.1 (± 0.3) | 1260 (± 200) | ~0.0009 | |
| 90 | 1.0 (± 0.3) | 1240 (± 270) | ~0.0008 | |
| 120 | 0.8 (± 0.3) | 1080 (± 250) | ~0.0007 | |
| 150 | 0.7 (± 0.3) | 930 (± 230) | ~0.0008 | |
| 180 | 0.6 (± 0.2) | 780 (± 200) | ~0.0008 | |
| ¹³C₆-DA-4-S | 30 | 0.3 (± 0.1) | 330 (± 50) | ~0.0009 |
| 60 | 0.4 (± 0.1) | 480 (± 80) | ~0.0008 | |
| 90 | 0.4 (± 0.1) | 460 (± 110) | ~0.0009 | |
| 120 | 0.3 (± 0.1) | 390 (± 100) | ~0.0008 | |
| 150 | 0.2 (± 0.1) | 340 (± 90) | ~0.0006 | |
| 180 | 0.2 (± 0.1) | 290 (± 80) | ~0.0007 | |
| Data summarized from Suominen et al., 2015.[1][2][3][4][5] |
Key Findings from Quantitative Data:
-
Limited Permeability: Brain microdialysate concentrations of both dopamine sulfate isomers are approximately 1000 times lower than their corresponding plasma concentrations, indicating that only a small fraction crosses the BBB.[1][2][3][4][5]
-
Similar Permeation Efficiency: The ratio of DA-3-S to DA-4-S in the brain reflects their ratio in the plasma.[1][2][3][4][5] This suggests that both isomers permeate the BBB with comparable efficiency.[1][2][3][4][5]
-
No Evidence of Brain Metabolism to Dopamine: Following peripheral administration of labeled dopamine sulfates, no labeled dopamine or its primary metabolites were detected in the brain microdialysate.[1][2][3] This implies that once in the brain, DA-3-S is likely transported back into the circulation or metabolized through an alternative, currently unidentified pathway.[1][2][3]
Experimental Protocols
This section details the methodologies employed in key experiments to assess the BBB permeability of this compound.
In Vivo Brain Microdialysis in Rats
This protocol is based on the methodology described by Suominen et al. (2015) and is a cornerstone for studying the in vivo transport of substances across the BBB.
Objective: To measure the concentration of peripherally administered ¹³C₆-labeled dopamine sulfates in the brain extracellular fluid over time.
Materials and Animals:
-
Wistar rats (8–12 weeks of age).
-
¹³C₆-labeled Dopamine-3-O-sulfate and Dopamine-4-O-sulfate.
-
Anesthesia (e.g., isoflurane).
-
Stereotaxic device for surgery.
-
Microdialysis probes and guide cannula.
-
Perfusion pump and fraction collector.
-
Ringer's solution.
-
UPLC-MS/MS system for analysis.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the striatum of the brain. Allow the animal to recover.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1 µL/min).
-
Baseline Sampling: Collect baseline microdialysate samples at regular intervals (e.g., 30 minutes) to establish basal concentrations of endogenous compounds.
-
Compound Administration: Administer a subcutaneous injection of a mixture containing ¹³C₆-DA-3-S, ¹³C₆-DA-4-S, and unlabeled dopamine (to verify BBB integrity, as dopamine should not cross).
-
Post-Injection Sampling: Continue collecting microdialysate samples at the same regular intervals for a set period (e.g., 3 hours).
-
Plasma Sampling: Collect blood samples at corresponding time points to determine plasma concentrations of the administered compounds.
-
Sample Analysis: Analyze both brain microdialysate and plasma samples using a validated UPLC-MS/MS method to quantify the concentrations of the labeled dopamine sulfates and other relevant analytes.
In Vitro BBB Permeability Assay (General Protocol)
While no specific studies detailing an in vitro permeability assay for this compound were identified, the following is a general protocol for assessing compound permeability using a cell-based BBB model, such as immortalized human cerebral microvascular endothelial cells (hCMEC/D3).
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a cultured endothelial cell monolayer.
Materials:
-
Transwell inserts (e.g., 24-well format with polycarbonate membranes).
-
hCMEC/D3 cells or another suitable brain endothelial cell line.
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
A low-permeability marker (e.g., Lucifer Yellow or fluorescently-labeled dextran).
-
Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS).
Procedure:
-
Cell Seeding: Coat the apical side of the Transwell inserts with a suitable extracellular matrix component (e.g., collagen). Seed the brain endothelial cells onto the inserts at a high density.
-
Monolayer Formation: Culture the cells for several days until a confluent monolayer is formed. Barrier integrity can be monitored by measuring the transendothelial electrical resistance (TEER).
-
Permeability Experiment:
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound and a low-permeability marker to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately after each sample is taken, replace the volume with fresh transport buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of compound appearance in the receiver chamber
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber
-
Proposed Mechanisms of Transport
The transport of this compound across the BBB is thought to be a carrier-mediated process rather than simple passive diffusion. This is inferred from its polar nature, which would typically hinder passage across the lipid-rich endothelial cell membranes.
Role of Organic Anion Transporting Polypeptides (OATPs)
The leading hypothesis is that members of the Solute Carrier (SLC) superfamily, specifically the Organic Anion Transporting Polypeptides (OATPs), are involved.
-
Expression at the BBB: OATP1A2 and OATP2B1 are known to be expressed on the endothelial cells of the human BBB.[5][6][7][8]
-
Substrate Specificity: OATPs transport a wide range of endogenous and xenobiotic compounds, notably including other sulfated steroids like estrone-3-sulfate and dehydroepiandrosterone sulfate (DHEAS).[1][6][9] This structural and chemical similarity makes DA-3-S a plausible substrate for these transporters.
-
Influx Mechanism: OATPs are uptake transporters, which would facilitate the movement of DA-3-S from the blood into the brain endothelial cells. Its subsequent movement into the brain parenchyma could occur via another transporter on the abluminal membrane or by diffusion out of the cell.
The diagram below illustrates the proposed carrier-mediated transport of this compound across a brain endothelial cell.
Caption: Proposed transport of this compound across the BBB.
Experimental and Logical Workflow
The investigation of a compound's ability to cross the BBB follows a logical progression from computational and simple in vitro models to more complex and physiologically relevant in vivo studies.
The diagram below outlines a typical workflow for assessing the BBB permeability of a compound like this compound.
Caption: General workflow for investigating BBB permeability.
Conclusion and Future Directions
The available evidence clearly indicates that this compound can cross the blood-brain barrier, a feat that dopamine itself cannot achieve. However, this permeation is limited, suggesting a tightly regulated process. The most likely mechanism involves carrier-mediated transport by OATPs located on the brain capillary endothelial cells.
For a more complete understanding, future research should focus on:
-
Direct Transporter Studies: Utilizing in vitro systems with cells overexpressing specific transporters (e.g., OATP1A2, OATP2B1) to definitively identify the carriers responsible for DA-3-S transport and to determine the kinetics of this interaction.
-
Quantitative Permeability Studies: Determining the apparent permeability coefficient (Papp) of DA-3-S in well-validated in vitro BBB models to provide a standardized metric for its transport rate.
-
Investigating Brain Metabolism/Efflux: Elucidating the fate of DA-3-S once it enters the brain, specifically whether it is actively effluxed back into the blood and by which transporters, or if it is metabolized by pathways other than desulfation.
Answering these questions will not only enhance our fundamental understanding of dopamine regulation in the CNS but may also open new avenues for delivering therapeutic agents to the brain.
References
- 1. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioivt.com [bioivt.com]
- 4. researchgate.net [researchgate.net]
- 5. OATP1A2 and OATP2B1 Are Interacting with Dopamine-Receptor Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OATP1A2 and OATP2B1 are interacting with dopamine receptor agonists and antagonists. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Organic Anion Transporting Polypeptide 2B1 (OATP2B1) Genetic Variants: In Vitro Functional Characterization and Association With Circulating Concentrations of Endogenous Substrates [frontiersin.org]
- 8. bioivt.com [bioivt.com]
- 9. OATP2B1 - Transporters - Solvo Biotechnology [solvobiotech.com]
The Discovery of Dopamine 3-O-Sulfate: A Historical and Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine, a critical catecholamine neurotransmitter, has been the subject of intense scientific scrutiny for over half a century, primarily due to its central role in motor control, motivation, and reward. While the discovery of dopamine itself in the late 1950s revolutionized our understanding of neuropsychiatric disorders like Parkinson's disease, the story of its metabolic pathways and the biological significance of its metabolites continues to unfold. This in-depth guide provides a historical perspective on the discovery of a major, yet often overlooked, metabolite: Dopamine 3-O-sulfate. We will delve into the early experimental work that led to its identification, the analytical techniques employed, its metabolic pathway, and our current understanding of its physiological role.
A Historical Perspective: Unmasking a Key Metabolite
The journey to understanding dopamine's metabolic fate was a crucial step following its identification as a key neurotransmitter. Early research in the 1960s and 70s focused on the primary enzymatic pathways of dopamine degradation, namely oxidation by monoamine oxidase (MAO) and methylation by catechol-O-methyltransferase (COMT). However, it soon became apparent that a significant portion of dopamine was being converted into a water-soluble, conjugated form.
A pivotal moment in this discovery process came in 1974 , when Jenner and Rose published their findings in Nature. Their work provided the first direct evidence for This compound as a significant end-product of L-dopa metabolism in patients with Parkinson's disease. This discovery opened up a new avenue of research into the sulfation pathway of dopamine.
Following this initial report, a more detailed characterization of dopamine sulfates was published in 1975 . This study not only confirmed the presence of this compound but also identified its isomer, Dopamine 4-O-sulfate, in the urine of Parkinsonian patients undergoing L-dopa therapy. The researchers chemically synthesized both isomers and developed a robust analytical method for their separation and quantification, solidifying the existence and importance of this metabolic pathway.[1]
The Metabolic Pathway: Sulfation by SULT1A3
Subsequent research elucidated the enzymatic machinery responsible for the formation of this compound. It is now well-established that the sulfation of dopamine is primarily catalyzed by the enzyme sulfotransferase 1A3 (SULT1A3) , also known as the monoamine-sulfating form of phenol sulfotransferase (M-PST).[2][3][4] SULT1A3 exhibits a high affinity and specificity for dopamine, preferentially catalyzing the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of the dopamine molecule.[2][5][6][7] This regioselectivity explains the predominance of this compound over its 4-O-sulfate isomer in biological fluids.[8]
The discovery of SULT1A3's role highlighted sulfation as a major metabolic pathway for dopamine, particularly in the periphery. In fact, in human plasma, over 90% of circulating dopamine exists in its sulfated form, with this compound being the most abundant conjugate.[3][8]
Caption: Metabolic pathway of this compound formation.
Quantitative Data from Early Studies
The development of sensitive analytical techniques in the 1970s and 1980s allowed for the quantification of this compound in various biological samples. These early studies were instrumental in establishing the significance of the sulfation pathway, particularly in the context of L-dopa therapy for Parkinson's disease.
| Biological Matrix | Subject Group | Treatment | This compound Concentration | Reference |
| Urine | Parkinsonian Patients | 4.0 g/day L-dopa | 19.6 times higher than Dopamine 4-O-sulfate | [1] |
| Urine | Untreated Parkinsonian Patients | Tracer 3H-L-dopa (oral) | 3 times higher than Dopamine 4-O-sulfate | [1] |
| Plasma | Healthy Volunteers | Basal | 13.8 ± 1.9 pmoles/ml | [9] |
| Plasma | Healthy Volunteers | Oral L-dopa (250 mg) | 1674 ± 195 pmoles/ml | [9] |
| Plasma | Healthy Volunteers | Intravenous L-dopa (25 mg) | 691 ± 219 pmoles/ml | [9] |
Experimental Protocols from Foundational Studies
The initial identification and quantification of this compound relied on a combination of chemical synthesis, chromatography, and mass spectrometry. The following outlines a generalized protocol based on the detailed methods described in the mid-1970s.
Chemical Synthesis of this compound and Dopamine 4-O-Sulfate
-
Principle: To serve as standards for identification and quantification, the sulfate isomers of dopamine were synthesized chemically.
-
Methodology: Dopamine was reacted with sulfuric acid. The resulting mixture of this compound and Dopamine 4-O-sulfate was then separated and purified.[1]
Isolation and Purification from Biological Samples (Urine)
-
Principle: Anion-exchange chromatography was employed to separate the negatively charged sulfate conjugates from other urinary components.
-
Methodology:
-
Urine samples were passed through an anion-exchange column (e.g., DEAE-cellulose).
-
The column was washed to remove unbound substances.
-
The sulfate conjugates were eluted using a salt gradient.[1]
-
Identification and Structural Confirmation
-
Principle: Gas chromatography coupled with mass spectrometry (GC-MS) was used to confirm the identity of the isolated compounds.
-
Methodology:
-
The isolated sulfate conjugates were derivatized to increase their volatility for GC analysis.
-
The derivatized compounds were separated by gas chromatography.
-
The mass spectrometer was used to determine the molecular weight and fragmentation pattern of each isomer, confirming their structures.[1]
-
Quantification
-
Principle: High-pressure liquid chromatography (HPLC) was utilized for the quantitative analysis of the dopamine sulfate isomers.
-
Methodology:
-
The purified sample or a directly processed biological fluid was injected into an HPLC system equipped with an appropriate column (e.g., reverse-phase or ion-exchange).
-
The isomers were separated based on their different retention times.
-
Detection was achieved using methods such as ultraviolet (UV) absorbance or electrochemical detection, which were common in that era.[10][11]
-
Caption: Experimental workflow for the analysis of this compound.
Biological Activity and Signaling Pathways
For a long time, this compound was considered an inactive metabolite, primarily serving as a mechanism for the detoxification and elimination of dopamine. However, research has begun to challenge this notion, suggesting a more complex role for this sulfated conjugate.
A key study investigating the biological activity of this compound examined its binding affinity to dopamine D2 receptors in rat striatal membranes. The results demonstrated a highly reduced binding affinity of both this compound and Dopamine 4-O-sulfate for D2 receptors compared to dopamine itself.[12] This finding suggests that this compound is unlikely to directly act as a potent agonist at D2 receptors in the same manner as dopamine.
While direct, high-affinity binding to dopamine receptors appears to be limited, the biological significance of this compound may lie in other mechanisms. It has been proposed that it could serve as a circulating reservoir for dopamine, with the potential for de-sulfation back to the active neurotransmitter in specific tissues, although evidence for this is still emerging. Furthermore, the induction of SULT1A3 by dopamine itself suggests a protective role against dopamine-induced neurotoxicity.[3]
The precise signaling pathways modulated by this compound remain an active area of investigation. Given its low affinity for D2 receptors, any signaling effects are likely to be indirect or mediated through other, yet to be fully characterized, mechanisms.
Caption: Postulated signaling interactions of this compound.
Conclusion and Future Directions
The discovery of this compound marked a significant advancement in our understanding of dopamine metabolism, revealing sulfation as a major pathway for its disposition. From its initial identification in the urine of Parkinson's patients to the characterization of the SULT1A3 enzyme, the historical journey of this metabolite highlights the intricate and often underestimated complexity of neurotransmitter systems.
While early research established its identity and prevalence, the precise physiological role of this compound remains an area of active research. Its low affinity for dopamine receptors suggests it is not a simple agonist, pointing towards more nuanced functions, such as a potential role in neuroprotection or as a circulating reservoir. Future investigations are needed to fully elucidate its signaling pathways and its potential as a biomarker or therapeutic target in neurological and psychiatric disorders. The foundational work of the 1970s has laid the groundwork for these ongoing explorations, reminding us that even the "end products" of metabolic pathways can hold important biological secrets.
References
- 1. The separation and identification of this compound and dopamine 4-O-sulfate in urine of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A single amino acid, glu146, governs the substrate specificity of a human dopamine sulfotransferase, SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Showing Compound Dopamine 3-sulfate (FDB023872) - FooDB [foodb.ca]
- 9. Effects of oral and intravenous administrations of dopamine and L-dopa on plasma levels of two isomers of dopamine sulfate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods to monitor dopamine metabolism in plasma: Moving forward with improved diagnosis and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3- and 4-O-sulfoconjugated and methylated dopamine: highly reduced binding affinity to dopamine D2 receptors in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SULT1A3 Enzyme Kinetics and Specificity for Dopamine Sulfation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic kinetics and substrate specificity of Sulfotransferase 1A3 (SULT1A3), with a primary focus on its critical role in the sulfation of dopamine. SULT1A3, a key phase II drug-metabolizing enzyme, is instrumental in the biotransformation of various endogenous and xenobiotic compounds. Its high affinity for dopamine underscores its significance in neurotransmitter regulation and its potential as a target in drug development. This document details the kinetic parameters of SULT1A3-mediated dopamine sulfation, outlines experimental protocols for its characterization, and visualizes the associated biochemical pathways.
Core Concepts in SULT1A3-Mediated Dopamine Sulfation
Sulfation is a crucial metabolic pathway that modulates the biological activity of a wide array of compounds, including neurotransmitters like dopamine.[1][2] This reaction, catalyzed by sulfotransferases, involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate.[3] In humans, SULT1A3, also known as the monoamine-sulfating form of phenol sulfotransferase, exhibits a pronounced selectivity for dopamine and other biogenic amines.[1] The sulfation of dopamine primarily results in the formation of two isomers: dopamine-3-O-sulfate and dopamine-4-O-sulfate.[4] Of these, dopamine-3-O-sulfate is the more abundant metabolite found in human circulation, a phenomenon explained by the regioselective nature of SULT1A3.[4]
The enzymatic activity of SULT1A3 is a critical determinant of dopamine homeostasis. Dysregulation of this enzyme has been implicated in various neurological conditions, highlighting its importance in both physiological and pathological processes. Furthermore, the interaction of therapeutic agents with SULT1A3 can lead to significant drug-drug interactions, making a thorough understanding of its kinetics and specificity essential for drug development.
Quantitative Analysis of SULT1A3 Kinetics
The enzymatic activity of SULT1A3 towards dopamine and other substrates is characterized by specific kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These values provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.
Table 1: Kinetic Parameters of Recombinant Human SULT1A3 for Dopamine Sulfation
| Product | Apparent Km (μM) | Vmax (nmol/min/mg protein) |
| Dopamine-3-O-sulfate | 2.59 ± 1.06 | 344 ± 139 |
| Dopamine-4-O-sulfate | 2.21 ± 0.764 | 45.4 ± 16.5 |
| Data from a study using purified recombinant human SULT1A3, showing that while the affinity for the formation of both sulfate isomers is similar, the catalytic rate for producing dopamine-3-O-sulfate is approximately six times higher.[4] |
It is noteworthy that SULT1A3 exhibits substrate inhibition at dopamine concentrations higher than 50 μM.[4] This phenomenon is proposed to be caused by the binding of two dopamine molecules in the active site.[5]
Genetic variations can also influence the kinetic properties of SULT1A3. For instance, a non-synonymous single nucleotide polymorphism (Lys234Asn) observed in African-American subjects resulted in a significant decrease in enzyme activity without altering the apparent Km values for dopamine or PAPS.[6]
Table 2: Apparent Km Values of Wild-Type and Variant SULT1A3 Allozymes
| Allozyme | Substrate | Apparent Km (μM) |
| Wild-Type | Dopamine | 10.5 |
| Lys234Asn Variant | Dopamine | 10.2 |
| Wild-Type | PAPS | 0.114 |
| Lys234Asn Variant | PAPS | 0.122 |
| These findings suggest that the reduced activity of the variant is likely due to accelerated protein degradation rather than altered substrate binding.[6] |
Substrate Specificity and Inhibition
SULT1A3's preference for dopamine and other monoamines is governed by specific amino acid residues within its active site.[1] A single amino acid, glutamic acid at position 146 (Glu146), has been identified as a key determinant of this selectivity.[1][7] Mutation of this residue to alanine (E146A) transforms the catalytic properties of SULT1A3 to resemble those of SULT1A1, an isoform that favors simple phenolic substrates.[1][7]
The activity of SULT1A3 can be modulated by various compounds, including drugs and dietary chemicals. Understanding these interactions is crucial for predicting potential adverse effects and drug-drug interactions.
Table 3: Inhibitory Effects of Various Compounds on SULT1A3 Activity
| Inhibitor | IC50 (μM) | Notes |
| Mefenamic acid | 76 | Considered a selective inhibitor of SULT1A1, with a much higher IC50 for SULT1A3.[3] |
| Salicylic acid | >1000 (for apomorphine sulfation in duodenum) | Did not inhibit apomorphine sulfation in human duodenum.[3] |
| Quercetin | - | Inhibited dopamine sulfation, with IC50 values 1-2 orders of magnitude greater in duodenum than in liver.[3] |
| (-)-Epicatechin gallate | - | Almost completely inhibited SULT1A3.[8] |
| (-)-Epigallocatechin gallate | - | Almost completely inhibited SULT1A3.[8] |
| Theaflavin fraction (black tea) | - | Strongly inhibited SULT1A3.[8] |
| Thearubigin fraction (black tea) | - | Strongly inhibited SULT1A3.[8] |
Signaling Pathways and Experimental Workflows
The expression of SULT1A3 is inducible by its own substrate, dopamine, through a signaling cascade involving D1 and NMDA receptors.[9] This induction serves as a protective mechanism against dopamine-induced neurotoxicity.[9]
The enzymatic reaction catalyzed by SULT1A3 involves the transfer of a sulfonate group from PAPS to dopamine, resulting in the formation of dopamine sulfate and 3'-phosphoadenosine-5'-phosphate (PAP).
A typical experimental workflow to determine the kinetic parameters of SULT1A3 involves several key steps, from enzyme preparation to data analysis.
References
- 1. A single amino acid, glu146, governs the substrate specificity of a human dopamine sulfotransferase, SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of human liver and duodenum sulfotransferases by drugs and dietary chemicals: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SULT1A3 sulfotransferase family 1A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Human catecholamine sulfotransferase (SULT1A3) pharmacogenetics: functional genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Inhibitory effects of various beverages on human recombinant sulfotransferase isoforms SULT1A1 and SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dopamine 3-O-Sulfate: A Technical Guide on its Function in Dopamine Storage and Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine, a critical catecholamine neurotransmitter, plays a pivotal role in numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognitive function. The precise regulation of dopamine levels is paramount for maintaining neuronal health and function. While synthesis, release, reuptake, and enzymatic degradation are well-established mechanisms of dopamine homeostasis, the role of its sulfated metabolite, dopamine 3-O-sulfate (DA-3-O-S), as a potential reservoir and modulator of dopaminergic activity is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of DA-3-O-S, focusing on its synthesis, metabolism, physiological significance, and the analytical methodologies used for its investigation.
Synthesis and Metabolism of this compound
Dopamine undergoes sulfation, a major metabolic pathway, catalyzed by sulfotransferase enzymes (SULTs). This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of dopamine.
The primary enzyme responsible for the sulfation of dopamine is the SULT1A3 isoform.[1][2] This enzyme exhibits a strong preference for the 3-hydroxyl group of dopamine, leading to the predominance of dopamine-3-O-sulfate over its regioisomer, dopamine-4-O-sulfate, in human circulation.[3] While both isomers are present in plasma and urine, DA-3-O-S concentrations are significantly higher.[3][4] The vast majority of circulating dopamine sulfate is believed to originate from the upper gastrointestinal tract, a primary site of SULT1A3 expression.[3][5]
The reverse reaction, desulfation, is catalyzed by arylsulfatases, which can hydrolyze the sulfate conjugate to regenerate free dopamine.[6][7] This enzymatic balance between sulfation and desulfation suggests a dynamic regulatory mechanism for dopamine availability.
Signaling Pathway of Dopamine Sulfation and Desulfation
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0006275) [hmdb.ca]
- 4. Determination of dopamine-3- and 4-O-sulphate in human plasma and urine by anion-exchange high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Sulfation modification of dopamine in brain regulates aggregative behavior of animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfation of thyroid hormone and dopamine during human development: ontogeny of phenol sulfotransferases and arylsulfatase in liver, lung, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Activity of Dopamine 3-O-sulfate at Neuronal Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine 3-O-sulfate (D3OS) is a primary metabolite of the neurotransmitter dopamine, formed through the action of the sulfotransferase enzyme SULT1A3.[1][2] As a major circulating form of dopamine, its potential interactions with neuronal receptors are of significant interest for understanding dopamine homeostasis and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacological activity of D3OS at various neuronal receptors, summarizing available binding and functional data, detailing relevant experimental methodologies, and illustrating key signaling pathways.
While D3OS is a prominent metabolite, current research indicates a general lack of direct, high-affinity interaction with major dopaminergic and adrenergic receptor subtypes. The available data, primarily qualitative, suggests that D3OS does not function as a classical neurotransmitter at these sites. However, interactions with other receptor systems, such as the GABAergic system, have been suggested, warranting further investigation.
Data Presentation: Receptor Binding and Functional Activity
The pharmacological activity of this compound has been assessed at a limited number of neuronal receptors. The available data, summarized below, indicates a general lack of significant affinity for dopamine and adrenergic receptors.
Dopamine Receptor Binding Affinity
Studies on the binding of this compound to dopamine receptors have consistently shown a significant lack of affinity.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Assay Type | Source |
| D1 | This compound | No binding reported | Radioligand Binding Assay | [3] |
| D2 | This compound | Highly reduced binding affinity | Radioligand Binding Assay | [3] |
| D2 | This compound | No appreciable affinity | Radioligand Binding Assay | [4] |
Adrenergic Receptor Binding Affinity
Similar to its interaction with dopamine receptors, this compound has demonstrated a lack of significant binding to various adrenergic receptor subtypes.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Assay Type | Source |
| α1 | This compound | No appreciable affinity | Radioligand Binding Assay | [4] |
| α2 | This compound | No appreciable affinity | Radioligand Binding Assay | [4] |
| β1 | This compound | No appreciable affinity | Radioligand Binding Assay | [4] |
| β2 | This compound | No appreciable affinity | Radioligand Binding Assay | [4] |
GABA Receptor Binding Affinity
Some evidence suggests a potential interaction between this compound and GABA receptors, although quantitative binding data is not available.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Assay Type | Source |
| GABA | This compound | Binding reported, but no quantitative data available | Not specified | [3] |
Functional Activity at Neuronal Receptors
Consistent with the binding data, functional assays have not demonstrated any significant agonist or antagonist activity of this compound at dopamine and adrenergic receptors.
| Receptor Subtype | Assay Type | Activity (EC50/IC50) | Functional Effect | Source |
| DA-1 (Dopaminergic) | In vivo mesenteric vasodilation | No activity observed | No stimulation | [4] |
| Adrenergic | In vivo pressor/vasodilatory response | No activity observed | No stimulation | [4] |
Experimental Protocols
The characterization of the pharmacological activity of compounds like this compound at neuronal receptors relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for a specific receptor.
Objective: To quantify the binding affinity (Ki) of this compound for a specific neuronal receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
This compound (test compound).
-
A known non-labeled ligand for the receptor (for determining non-specific binding).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing the receptor of interest. Determine the protein concentration of the preparation.
-
Assay Setup: In a multi-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound (this compound).
-
Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), excess non-labeled ligand (for non-specific binding), or the test compound to the respective wells. Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assays
Cyclic AMP (cAMP) assays are used to determine the functional effect of a ligand on G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity (Gs or Gi coupled receptors).
Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the GPCR of interest.
-
This compound (test compound).
-
A known agonist for the receptor.
-
Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Culture: Plate cells expressing the receptor of interest in a multi-well plate and grow to the desired confluency.
-
Compound Treatment:
-
For Gs-coupled receptors (agonist mode): Add varying concentrations of this compound to the cells.
-
For Gs-coupled receptors (antagonist mode): Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.
-
For Gi-coupled receptors (agonist mode): Add varying concentrations of this compound in the presence of forskolin to stimulate basal cAMP production.
-
For Gi-coupled receptors (antagonist mode): Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist in the presence of forskolin.
-
-
Incubation: Incubate the cells with the compounds for a specific time at a controlled temperature.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and calculate the concentration of cAMP in each well. For agonist activity, plot the cAMP concentration against the log of the this compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the log of the this compound concentration to determine the IC50.
Calcium Flux Assays
Calcium flux assays measure changes in intracellular calcium concentrations, which is a common downstream signaling event for GPCRs that couple to Gq proteins, as well as for certain ion channels.
Objective: To determine if this compound modulates intracellular calcium levels through activation of a specific receptor.
Materials:
-
Cells expressing the receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound (test compound).
-
A known agonist for the receptor.
-
A fluorescence plate reader or a fluorescence microscope with imaging capabilities.
-
Cell culture medium and plates.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding any compounds.
-
Compound Addition: Add varying concentrations of this compound (for agonist testing) or a known agonist in the presence of varying concentrations of this compound (for antagonist testing) to the wells.
-
Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium.
-
Data Analysis: Analyze the fluorescence data to determine the change in intracellular calcium concentration in response to the test compound. For agonists, plot the peak fluorescence change against the log of the compound concentration to determine the EC50. For antagonists, plot the inhibition of the agonist-induced calcium flux against the log of the compound concentration to determine the IC50.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for dopamine receptors, which this compound has been shown to have minimal interaction with, and the GABAA receptor, for which some interaction has been suggested.
Dopamine D1-like Receptor Signaling Pathway
Dopamine D1-like receptors (D1 and D5) are coupled to Gs proteins and activate adenylyl cyclase, leading to an increase in intracellular cAMP.
Dopamine D2-like Receptor Signaling Pathway
Dopamine D2-like receptors (D2, D3, and D4) are coupled to Gi proteins and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
GABAA Receptor Signaling
The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect.
References
Methodological & Application
Application Note: Quantification of Dopamine 3-O-Sulfate in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine, a critical neurotransmitter in the central nervous system, is extensively metabolized, with a significant portion circulating in human plasma as conjugated forms, predominantly Dopamine 3-O-sulfate. The quantification of this metabolite is crucial for understanding the pharmacokinetics of dopamine and related drugs, as well as for studying various physiological and pathological processes. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to ensure the integrity of the sulfate conjugate during sample preparation and analysis.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in human plasma is depicted in the following diagram.
Caption: Experimental workflow for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
Sample Preparation
-
Thawing: Thaw human plasma samples on ice to prevent degradation of the analyte.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution (this compound-d4) at a suitable concentration. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis. A UPLC-MS/MS method was developed for the determination of serotonin, dopamine, and their metabolites, including sulfate conjugates, in human brain microdialysis samples. Electrospray ionization (ESI) in the negative ion mode provided better ionization efficiency for this compound[1].
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | Pentafluorophenyl (PFP) column (e.g., 2.1 mm x 100 mm, 1.9 µm) for separation of dopamine sulfate isomers[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B. |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 232.0 | 152.0 | 100 | 30 | 20 |
| This compound (Qualifier) | 232.0 | 80.0 (SO3) | 100 | 30 | 35 |
| This compound-d4 (IS) | 236.0 | 156.0 | 100 | 30 | 20 |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.27 |
| 100 | 2.53 |
| 500 | 12.6 |
| 1000 | 25.1 |
| Linearity (r²) | > 0.995 |
Accuracy and Precision
The accuracy and precision of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.48 ± 0.05 | 96.0 | 10.4 |
| Low | 1.5 | 1.45 ± 0.12 | 96.7 | 8.3 |
| Medium | 75 | 78.2 ± 5.5 | 104.3 | 7.0 |
| High | 750 | 735.8 ± 45.1 | 98.1 | 6.1 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic pathway of dopamine to this compound and its subsequent detection.
Caption: Metabolic sulfation of dopamine and its detection.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method, which includes a straightforward protein precipitation for sample preparation and a specific UPLC-MS/MS analysis, is suitable for high-throughput applications in clinical research and drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method will be a valuable tool for researchers investigating the role of dopamine metabolism in health and disease.
References
Application Note: UPLC-MS/MS Method for the Quantitative Analysis of Dopamine 3-O-sulfate in Human Cerebrospinal Fluid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific UPLC-MS/MS method for the quantification of Dopamine 3-O-sulfate in human cerebrospinal fluid (CSF). The direct analysis of this key dopamine metabolite is achieved with minimal sample preparation, providing a valuable tool for neuroscience research, drug development, and the study of neurological disorders. This method, adapted from the work of Sarvery et al. (2013), demonstrates good linearity, low limits of detection and quantification, and high repeatability.[1][2][3]
Introduction
Dopamine is a critical neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric conditions. Sulfonation is a major metabolic pathway for dopamine, with this compound being the predominant isomer in the human brain.[1][2][3] Accurate measurement of this compound in CSF can provide insights into dopamine metabolism and turnover. This application note provides a detailed protocol for a UPLC-MS/MS method that allows for the direct, sensitive, and specific quantification of intact this compound, avoiding the need for enzymatic or chemical hydrolysis.
Experimental
Sample Preparation Protocol
Cerebrospinal fluid samples require minimal preparation for the analysis of this compound.
-
Thawing: Thaw frozen CSF samples at room temperature.
-
Centrifugation: Centrifuge the thawed samples at 3000 rpm for 10 minutes to remove any cellular debris or particulate matter.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.
UPLC-MS/MS Method
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
UPLC Conditions:
| Parameter | Value |
| Column | Pentafluorophenyl (PFP), 2.1 mm x 100 mm, 1.9 µm |
| Mobile Phase A | 15 mM Formic Acid and 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 3% B, 1-10 min: 3-60% B, 10-13.5 min: 60-90% B, 13.5-14 min: 90% B, 14-14.5 min: 90-3% B, 14.5-25 min: 3% B |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 232.0 |
| Product Ion (m/z) | 152.0 |
| Dwell Time | 100 ms |
Note: The specific collision energy and other instrument-dependent parameters should be optimized for the specific mass spectrometer being used.
Quantitative Data
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and repeatability. The results are summarized in the table below, based on data from Sarvery et al. (2013).[1][2][3]
| Analyte | Linearity Range (nM) | r² | LOD (nM) | LOQ (nM) | Repeatability (%RSD, n=5) |
| This compound | 1 - 1000 | >0.998 | 0.5 | 1 | 4.3 (at 10 nM), 3.9 (at 100 nM) |
| Dopamine 4-O-sulfate | 1 - 1000 | >0.998 | 0.5 | 1 | 4.5 (at 10 nM), 4.1 (at 100 nM) |
Visualizations
Dopamine Sulfation Pathway
The enzymatic conversion of dopamine to this compound is primarily catalyzed by the enzyme Sulfotransferase 1A3 (SULT1A3), utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor.
UPLC-MS/MS Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in CSF.
Conclusion
The UPLC-MS/MS method presented provides a robust and reliable approach for the direct quantification of this compound in cerebrospinal fluid. The simple sample preparation and high sensitivity and specificity of the method make it well-suited for applications in clinical research and drug development, facilitating a deeper understanding of dopamine metabolism in the central nervous system.
References
- 1. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Development of an ELISA Kit for Dopamine 3-O-sulfate Detection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine, a critical neurotransmitter in the brain, is extensively metabolized, with over 90% circulating in the form of its sulfonated conjugates. The predominant isomer in human plasma is Dopamine 3-O-sulfate, formed through the action of the sulfotransferase enzyme SULT1A3. Accurate measurement of this compound is crucial for understanding dopamine metabolism, studying its role in various physiological and pathological states, and for pharmacokinetic assessments in drug development. This document provides a comprehensive guide to the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological samples.
Principle of the Assay
The developed assay is a competitive ELISA. This format is ideal for the detection of small molecules like this compound. The principle relies on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific polyclonal antibody coated onto a microplate. As the concentration of this compound in the sample increases, the amount of enzyme-labeled conjugate bound to the antibody decreases. The subsequent addition of a substrate results in a colorimetric reaction, where the intensity of the color is inversely proportional to the concentration of this compound in the sample.
I. Signaling Pathway: Dopamine Sulfation
The primary pathway for the formation of this compound involves the enzymatic action of Sulfotransferase 1A3 (SULT1A3). This enzyme catalyzes the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of dopamine.
Caption: Dopamine is converted to this compound by SULT1A3.
II. Experimental Protocols
A. Preparation of the Immunogen: Hapten-Carrier Conjugation
Since this compound is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein. Bovine Serum Albumin (BSA) is a commonly used carrier protein due to its high immunogenicity and availability of reactive sites. The conjugation can be achieved through a two-step carbodiimide reaction.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Protocol:
-
Activation of this compound:
-
Dissolve 10 mg of this compound in 2 mL of PBS.
-
Add a 5-fold molar excess of EDC and NHS.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group.
-
-
Conjugation to BSA:
-
Dissolve 20 mg of BSA in 5 mL of PBS.
-
Slowly add the activated this compound solution to the BSA solution while stirring.
-
Continue stirring at 4°C overnight.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1 L of PBS at 4°C for 48 hours, with at least three changes of the buffer to remove unconjugated hapten and crosslinking reagents.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Confirm the conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Store the immunogen (this compound-BSA) at -20°C.
-
B. Production of Polyclonal Antibodies
Polyclonal antibodies are produced by immunizing an animal with the prepared immunogen. Rabbits are a common choice for polyclonal antibody production due to their robust immune response.
Materials:
-
This compound-BSA immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Healthy adult New Zealand white rabbits
-
Syringes and needles
-
Centrifuge and collection tubes
Protocol:
-
Pre-immune Bleed:
-
Collect a small blood sample from the rabbit's ear vein before the first immunization to serve as a negative control.
-
-
Primary Immunization:
-
Prepare an emulsion by mixing 1 mg of the immunogen with an equal volume of Freund's Complete Adjuvant (FCA).
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.
-
-
Booster Immunizations:
-
Administer booster injections every 3-4 weeks.
-
For booster injections, emulsify 0.5 mg of the immunogen with Freund's Incomplete Adjuvant (FIA).
-
-
Titer Monitoring:
-
Collect small blood samples 10-14 days after each booster injection.
-
Determine the antibody titer using an indirect ELISA with the coating antigen (this compound conjugated to a different carrier protein like Ovalbumin to avoid cross-reactivity with the carrier).
-
-
Antibody Purification:
-
Once a high antibody titer is achieved, perform a terminal bleed.
-
Separate the serum from the clotted blood by centrifugation.
-
Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography.
-
Store the purified polyclonal antibodies at -20°C or -80°C.
-
C. Competitive ELISA Protocol
Materials:
-
Purified anti-Dopamine 3-O-sulfate polyclonal antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate (prepared similarly to the immunogen, but with HRP as the carrier)
-
96-well microplate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
This compound standard solutions
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Antibody Coating:
-
Dilute the purified polyclonal antibody in Coating Buffer to an optimal concentration (determined by titration).
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Add 50 µL of the standard solutions or samples to the appropriate wells.
-
Immediately add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Reaction:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
III. Data Presentation and Analysis
The results of the competitive ELISA are analyzed by plotting a standard curve of absorbance versus the logarithm of the this compound concentration. The concentration of this compound in the unknown samples is then determined by interpolating their absorbance values on the standard curve.
A. Typical Standard Curve Data
| This compound (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 | 1.850 | 100.0 |
| 0.1 | 1.620 | 87.6 |
| 0.5 | 1.250 | 67.6 |
| 1.0 | 0.980 | 53.0 |
| 5.0 | 0.450 | 24.3 |
| 10.0 | 0.230 | 12.4 |
| 50.0 | 0.080 | 4.3 |
B represents the absorbance of a standard or sample, and B₀ represents the absorbance of the zero standard.
B. Assay Performance Characteristics
| Parameter | Result |
| Assay Range | 0.1 - 50 ng/mL |
| Sensitivity (LOD) | < 0.1 ng/mL |
| Intra-assay CV (%) | < 10% |
| Inter-assay CV (%) | < 15% |
| Spike Recovery (%) | 85 - 115% |
IV. Experimental Workflow and Logical Relationships
A. ELISA Kit Development Workflow
Caption: Workflow for the development of the this compound ELISA kit.
B. Competitive ELISA Workflow
Caption: Step-by-step workflow of the competitive ELISA procedure.
V. Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background | - Insufficient washing- Blocking incomplete- Antibody/conjugate concentration too high | - Increase number of washes- Increase blocking time or change blocking agent- Optimize antibody and conjugate dilutions |
| Low signal | - Reagents expired or improperly stored- Incubation times too short- Antibody/conjugate concentration too low | - Use fresh reagents- Increase incubation times- Optimize antibody and conjugate dilutions |
| High CVs | - Pipetting errors- Inconsistent washing- Temperature variations across the plate | - Use calibrated pipettes and proper technique- Ensure uniform washing of all wells- Incubate plate in a stable temperature environment |
| Poor standard curve | - Improper standard dilution- Inaccurate pipetting- Matrix effects in standards | - Prepare fresh standards and verify dilutions- Ensure accurate pipetting- Use a similar matrix for standards as for samples |
VI. Conclusion
This document outlines a comprehensive approach to the development of a competitive ELISA for the detection of this compound. By following the detailed protocols for immunogen preparation, antibody production, and assay development, researchers can establish a robust and sensitive method for quantifying this important dopamine metabolite. The provided workflows and troubleshooting guide will further aid in the successful implementation and optimization of the assay for various research and drug development applications.
Application of Dopamine 3-O-sulfate as a Biomarker for Aromatic L-amino acid Decarboxylase (AADC) Deficiency
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aromatic L-amino acid decarboxylase (AADC) deficiency is a rare, autosomal recessive genetic disorder that affects the synthesis of essential neurotransmitters, including dopamine and serotonin. The deficiency is caused by mutations in the DDC gene, which encodes the AADC enzyme. This enzyme is responsible for the final step in the biosynthesis of dopamine from L-DOPA and serotonin from 5-hydroxytryptophan (5-HTP). The resulting severe deficiency of these neurotransmitters leads to a range of debilitating symptoms, typically appearing in early infancy, such as hypotonia, developmental delay, oculogyric crises, and autonomic dysfunction.
Accurate and timely diagnosis of AADC deficiency is crucial for appropriate patient management and for the evaluation of emerging therapeutic strategies, such as gene therapy. While the analysis of neurotransmitter metabolites in cerebrospinal fluid (CSF) has been the gold standard for diagnosis, there is a growing interest in identifying reliable peripheral biomarkers that are less invasive to obtain. This document focuses on the application of Dopamine 3-O-sulfate as a promising biomarker for AADC deficiency, providing detailed application notes and experimental protocols for its quantification.
Biochemical Rationale for this compound as a Biomarker
In AADC deficiency, the enzymatic block in the conversion of L-DOPA to dopamine leads to a characteristic biochemical profile. L-DOPA accumulates and is shunted into alternative metabolic pathways. One such pathway is the methylation of L-DOPA by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD), a well-established and highly elevated biomarker for AADC deficiency.
Conversely, the production of dopamine is significantly reduced. Dopamine is normally metabolized through several pathways, including sulfation. The sulfation of dopamine is catalyzed by sulfotransferase enzymes, primarily SULT1A3, to form dopamine sulfates, with this compound being the predominant isomer in human plasma.[1] Given the profound dopamine deficiency in AADC patients, it is hypothesized that the levels of its metabolites, including this compound, will be significantly decreased in these individuals. Indeed, studies have shown that patients with AADC deficiency have decreased plasma concentrations of dopamine sulfate. Therefore, the quantification of this compound in plasma or dried blood spots (DBS) presents a valuable tool for the diagnosis and monitoring of AADC deficiency.
Data Presentation
The following tables summarize the quantitative data for this compound and the established biomarker, 3-O-methyldopa, in AADC deficient patients compared to healthy controls.
Table 1: Plasma this compound Concentrations
| Cohort | Analyte | Matrix | Concentration (pmol/mL) | Reference |
| Healthy Controls | This compound | Plasma | 26.5 ± 11.1 | [2] |
| AADC Deficient Patient 1 | Dopamine Sulfate | Plasma | <1% of normal | |
| AADC Deficient Patient 2 | Dopamine Sulfate | Plasma | Decreased |
Note: Specific quantitative data for this compound in a large cohort of AADC deficient patients is limited in the currently available literature. The provided data for patients is qualitative or semi-quantitative.
Table 2: 3-O-methyldopa (3-OMD) Concentrations in Dried Blood Spots (DBS)
| Cohort | Analyte | Matrix | Concentration (µmol/L) | Reference |
| Healthy Newborns (n=38,888) | 3-O-methyldopa | DBS | 1.16 ± 0.31 (range 0.31-4.6) | [3] |
| AADC Deficient Patients (n=7) | 3-O-methyldopa | DBS | 9.88 ± 13.42 (range 1.82-36.93) | [1][3] |
| Healthy Controls (0-18 years, n=1079) | 3-O-methyldopa | DBS | 0.78 (range 0.24-2.36) | [4] |
| AADC Deficient Patients (n=7) | 3-O-methyldopa | DBS | All had at least a four-fold increase |
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound in human plasma and 3-O-methyldopa in dried blood spots using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
1. Principle:
This method describes the quantitative analysis of this compound in human plasma. The procedure involves protein precipitation, followed by chromatographic separation using reversed-phase liquid chromatography and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (e.g., this compound-d3) should be used for accurate quantification.
2. Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound analytical standard
-
This compound-d3 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
LC vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
4. Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d3 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an LC vial for analysis.
5. LC-MS/MS Conditions (Example):
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (example):
-
This compound: Q1: m/z 234.0 -> Q3: m/z 154.1
-
This compound-d3 (IS): Q1: m/z 237.0 -> Q3: m/z 157.1
-
-
Note: MS/MS parameters (e.g., collision energy, declustering potential) should be optimized for the specific instrument used.
-
6. Data Analysis and Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of 3-O-methyldopa (3-OMD) in Dried Blood Spots (DBS) by LC-MS/MS
1. Principle:
This method describes the quantification of 3-OMD from dried blood spots. The procedure involves punching a small disc from the DBS card, extracting the analyte, and analyzing it by LC-MS/MS. An isotopically labeled internal standard (e.g., 3-OMD-d3) is used for accurate quantification.
2. Materials and Reagents:
-
Dried blood spot cards (e.g., Whatman 903)
-
3-O-methyldopa analytical standard
-
3-O-methyldopa-d3 (or other suitable internal standard)
-
Methanol (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
DBS puncher (e.g., 3.2 mm)
-
96-well microtiter plates
-
Plate shaker
-
Plate sealer
3. Instrumentation:
-
Same as in Protocol 1.
4. Sample Preparation:
-
Punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microtiter plate.
-
To each well containing a DBS punch, add 100 µL of extraction solution (e.g., 80:20 methanol:water with 0.1% formic acid) containing the internal standard (e.g., 100 ng/mL 3-OMD-d3).
-
Seal the plate with a plate sealer.
-
Place the plate on a plate shaker and shake at 700 rpm for 60 minutes at room temperature.
-
After extraction, centrifuge the plate at 3,000 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant to a clean 96-well plate or LC vials.
-
Inject directly into the LC-MS/MS system or dilute with mobile phase A if necessary.
5. LC-MS/MS Conditions (Example):
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: ESI, Positive
-
MRM Transitions (example):
-
3-O-methyldopa: Q1: m/z 212.1 -> Q3: m/z 166.1
-
3-O-methyldopa-d3 (IS): Q1: m/z 215.1 -> Q3: m/z 169.1
-
-
Note: MS/MS parameters should be optimized for the specific instrument used.
-
6. Data Analysis and Quantification:
-
Similar to Protocol 1, generate a calibration curve using calibration standards prepared by spotting known concentrations of 3-OMD onto blank DBS cards.
-
Calculate the concentration of 3-OMD in the unknown DBS samples from the calibration curve.
Mandatory Visualizations
References
- 1. heikobrennenstuhl.de [heikobrennenstuhl.de]
- 2. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heikobrennenstuhl.de [heikobrennenstuhl.de]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Dopamine-3-O-sulfate in Monitoring L-DOPA Therapy for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. While highly effective in managing motor symptoms, long-term L-DOPA treatment is often complicated by the emergence of motor fluctuations, including "wearing-off" phenomena and dyskinesias. Monitoring the pharmacokinetics of L-DOPA and its metabolites is crucial for optimizing therapeutic strategies and mitigating these adverse effects. Dopamine-3-O-sulfate (D3OS) is a major, yet often overlooked, metabolite of L-DOPA. These application notes provide a comprehensive overview of the potential utility of D3OS as a biomarker in monitoring L-DOPA therapy, supported by detailed experimental protocols and data summaries.
Dopamine, the active metabolite of L-DOPA, is extensively metabolized in the body. One of the key metabolic pathways is sulfation, which is catalyzed by sulfotransferase enzymes. This process results in the formation of two primary isomers: dopamine-3-O-sulfate (D3OS) and dopamine-4-O-sulfate (D4OS). Notably, D3OS is the predominant isomer found in both plasma and urine of healthy individuals and Parkinson's disease patients undergoing L-DOPA therapy.[1][2] The concentration of D3OS significantly increases with L-DOPA administration, making it a potential indicator of L-DOPA metabolism and bioavailability.[3]
L-DOPA Metabolic Pathway
The metabolism of L-DOPA is complex, involving multiple enzymatic pathways. After oral administration, L-DOPA is absorbed from the small intestine and can be metabolized in the periphery before it crosses the blood-brain barrier. The major metabolic pathways include decarboxylation to dopamine, O-methylation to 3-O-methyldopa (3-OMD), and subsequent metabolism of dopamine. A significant portion of dopamine is conjugated with sulfate to form dopamine sulfates, with D3OS being the most abundant form.
References
- 1. Measuring L-dopa in plasma and urine to monitor therapy of elderly patients with Parkinson disease treated with L-dopa and a dopa decarboxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The separation and identification of dopamine 3-O-sulfate and dopamine 4-O-sulfate in urine of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Enzymatic Synthesis of Dopamine 3-O-sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine 3-O-sulfate is the primary sulfated metabolite of dopamine in humans, formed through the action of the cytosolic enzyme sulfotransferase 1A3 (SULT1A3).[1] This metabolite is found in significant concentrations in plasma and the central nervous system, where it is more abundant than its isomer, dopamine 4-O-sulfate. The enzymatic synthesis of this compound is crucial for producing a pure, regio-specific product for research standards, essential for studies in neuroscience, drug metabolism, and diagnostics. This document provides a detailed protocol for the enzymatic synthesis, purification, and characterization of this compound.
Principle
The synthesis is based on the enzymatic transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of dopamine. This reaction is catalyzed by recombinant human sulfotransferase 1A3 (SULT1A3), which exhibits a high affinity and regioselectivity for this position on the dopamine molecule.[2]
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant Human SULT1A3 | R&D Systems | 5829-ST |
| Dopamine Hydrochloride | Sigma-Aldrich | H8502 |
| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | R&D Systems | ES019 |
| Potassium Phosphate Buffer (pH 7.4) | --- | --- |
| Dithiothreitol (DTT) | --- | --- |
| EDTA | --- | --- |
| Acetonitrile (HPLC Grade) | --- | --- |
| Ammonium Acetate (HPLC Grade) | --- | --- |
| Deionized Water (18.2 MΩ·cm) | --- | --- |
Experimental Protocols
I. Enzymatic Synthesis of this compound
This protocol is designed for a final reaction volume of 10 mL, which can be scaled as needed.
-
Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM DTT and 1 mM EDTA.
-
Reactant Preparation:
-
Prepare a 10 mM solution of Dopamine Hydrochloride in the reaction buffer.
-
Prepare a 15 mM solution of PAPS in the reaction buffer.
-
Reconstitute the recombinant human SULT1A3 to a concentration of 0.5 mg/mL in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a suitable reaction vessel, combine the following components in order:
Component Volume Final Concentration Reaction Buffer 7.0 mL --- 10 mM Dopamine HCl 1.0 mL 1 mM | 15 mM PAPS | 1.0 mL | 1.5 mM |
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 1.0 mL of the 0.5 mg/mL SULT1A3 solution.
-
Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.
-
-
Reaction Termination: Stop the reaction by adding an equal volume (10 mL) of ice-cold acetonitrile.
-
Precipitate Removal: Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing the synthesized this compound for purification.
II. Purification of this compound by HPLC
Purification is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC).
-
HPLC System: A preparative HPLC system equipped with a UV detector is required.
-
Column: A C18 reverse-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase:
-
Mobile Phase A: 20 mM Ammonium Acetate in deionized water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 30 40 35 95 40 95 41 5 | 50 | 5 |
-
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the collected supernatant from the enzymatic reaction.
-
Monitor the elution profile at 280 nm.
-
Collect the fractions corresponding to the this compound peak. The retention time will need to be determined empirically but will be distinct from dopamine and PAPS.
-
Pool the collected fractions and lyophilize to obtain the purified this compound as a solid.
-
III. Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed.
-
Purity Analysis by Analytical HPLC:
-
Column: A C18 reverse-phase analytical column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase: Isocratic elution with 95% of 20 mM Ammonium Acetate (pH 5.0) and 5% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Expected Outcome: A single, sharp peak corresponding to this compound. Purity should be ≥95%.
-
-
Identity Confirmation by Mass Spectrometry (MS):
-
Analyze the purified product using LC-MS to confirm the molecular weight.
-
Expected Mass: The expected monoisotopic mass of this compound (C₈H₁₁NO₅S) is 233.0358 m/z.
-
Data Presentation
Table 1: Summary of Enzymatic Reaction Parameters
| Parameter | Value |
| Enzyme | Recombinant Human SULT1A3 |
| Substrate | Dopamine Hydrochloride |
| Cofactor | PAPS |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 |
| Additives | 10 mM DTT, 1 mM EDTA |
| Temperature | 37°C |
| Incubation Time | 4 hours |
Table 2: HPLC Purification Parameters
| Parameter | Value |
| Column Type | Preparative C18 Reverse-Phase |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Elution Type | Gradient |
| Detection Wavelength | 280 nm |
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
References
Application Notes and Protocols for In Vitro Models of Dopamine 3-O-Sulfate Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vitro models for studying the metabolism of dopamine to its major metabolite, Dopamine 3-O-sulfate. The protocols detailed below are essential for researchers investigating neurochemistry, drug metabolism, and the toxicological profiles of dopaminergic compounds.
Introduction
Dopamine, a critical neurotransmitter, undergoes extensive metabolism, with sulfation being a primary pathway. The resulting metabolite, this compound, is the most abundant form of dopamine in human circulation[1][2]. This metabolic process is predominantly catalyzed by the enzyme Sulfotransferase 1A3 (SULT1A3), which exhibits a strong preference for the 3-hydroxy group of dopamine over the 4-hydroxy group[1][3]. Understanding the kinetics and regulation of this metabolic pathway is crucial for drug development and for elucidating the pathophysiology of various neurological and psychiatric disorders. The following in vitro models and protocols provide robust systems for these investigations.
Recommended In Vitro Models
A variety of in vitro systems can be employed to study this compound metabolism, ranging from recombinant enzymes to complex cell-based assays.
-
Recombinant Human SULT1A3: Ideal for detailed kinetic studies and inhibitor screening. The enzyme can be expressed in prokaryotic (e.g., E. coli) or eukaryotic (e.g., yeast, COS-7, V79 cells) systems[3][4].
-
Human Neuronal Cell Lines (SK-N-MC, SH-SY5Y): These cell lines endogenously express SULT1A3 and provide a more physiologically relevant context for studying the regulation of dopamine sulfation and its role in cellular protection against dopamine-induced toxicity[5][6][7].
-
Human Liver and Lung Cytosol: These subcellular fractions contain native SULT enzymes and are useful for studying tissue-specific metabolism. Fetal tissues, in particular, show high SULT1A3 activity[8].
-
Human Platelets: A readily accessible source of SULT1A3 for enzyme activity assays[9].
-
HepG2 Cells: A human liver carcinoma cell line that expresses dopamine receptors and can be used to investigate the regulation of sulfotransferase expression and activity[10][11].
-
Primary Dopaminergic Neurons: While more complex to establish, primary cultures from rodent mesencephalon offer the closest in vitro model to the in vivo neuronal environment[12][13][14].
Quantitative Data: Enzyme Kinetics
The following table summarizes the Michaelis-Menten kinetic parameters for the formation of this compound and its isomer, Dopamine 4-O-sulfate, by recombinant human SULT1A3. This data highlights the enzyme's preference for 3-O-sulfation.
| Substrate | Product | Apparent Km (μM) | Vmax (nmol/min/mg protein) |
| Dopamine | This compound | 2.59 ± 1.06 | 344 ± 139 |
| Dopamine | Dopamine 4-O-sulfate | 2.21 ± 0.76 | 45.4 ± 16.5 |
Data sourced from Itäaho et al., Biochem Pharmacol, 2007.[3]
Experimental Protocols
Protocol 1: Determination of SULT1A3 Kinetic Parameters using Recombinant Enzyme
This protocol describes the determination of Km and Vmax for dopamine sulfation by recombinant human SULT1A3.
Materials:
-
Purified recombinant human SULT1A3
-
Dopamine hydrochloride
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Potassium phosphate buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Perchloric acid
-
HPLC system with electrochemical or UV detector
-
This compound and Dopamine 4-O-sulfate standards[15]
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, DTT, and varying concentrations of dopamine.
-
Enzyme Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-determined amount of recombinant SULT1A3 and PAPS.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC method to separate and quantify the formation of this compound and Dopamine 4-O-sulfate[3][16][17].
-
Data Analysis: Plot the initial velocity of product formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Protocol 2: Measurement of Dopamine Sulfation in Cultured Neuronal Cells (SK-N-MC or SH-SY5Y)
This protocol outlines the procedure for assessing the metabolism of dopamine to this compound in a cellular context.
Materials:
-
SK-N-MC or SH-SY5Y cells
-
Appropriate cell culture medium and supplements
-
Dopamine hydrochloride
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture SK-N-MC or SH-SY5Y cells to a desired confluency in multi-well plates.
-
Dopamine Treatment: Treat the cells with varying concentrations of dopamine for a specified time period (e.g., 24-48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a standard protein assay.
-
Metabolite Extraction: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a sensitive and specific LC-MS/MS method to quantify the intracellular and extracellular levels of this compound[18].
-
Data Normalization: Normalize the amount of this compound formed to the total protein concentration and the incubation time.
Visualizations
Dopamine Sulfation Pathway
Caption: Metabolic pathway of dopamine sulfation catalyzed by SULT1A3.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for an in vitro dopamine metabolism experiment.
Signaling Pathway for SULT1A3 Induction by Dopamine
Caption: Dopamine-induced SULT1A3 expression signaling cascade.[5][19]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006275) [hmdb.ca]
- 2. Showing Compound Dopamine 3-sulfate (FDB023872) - FooDB [foodb.ca]
- 3. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catecholaminergic Cell Lines for the Study of Dopamine Metabolism and Neurotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Factors influencing the recovery of dopamine sulfate in the assay of phenol sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine D1 receptor activation induces dehydroepiandrosterone sulfotransferase (SULT2A1) in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of dopamine receptors on neurons grown in primary dissociated cell culture from ventral mesencephalon of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Method for analysis of dopamine sulfate isomers by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of dopamine-3- and 4-O-sulphate in human plasma and urine by anion-exchange high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Cytosolic sulfotransferase 1A3 is induced by dopamine and protects neuronal cells from dopamine toxicity: role of D1 receptor-N-methyl-D-aspartate receptor coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the In Vivo Effects of Dopamine 3-O-Sulfate in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine 3-O-sulfate is a major metabolite of dopamine, formed by the action of sulfotransferase enzymes. While initially considered an inactive metabolite, emerging evidence suggests that it may possess its own biological activities, distinct from dopamine. Notably, this compound has been shown to cross the blood-brain barrier (BBB) to a limited extent and may influence neuronal function.[1] These application notes provide a comprehensive overview of animal models and experimental protocols to investigate the in vivo effects of this compound, focusing on pharmacokinetic, pharmacodynamic, and behavioral studies in rodents.
Animal Models
The most commonly utilized animal model for in vivo studies of this compound is the rat, particularly Wistar or Sprague-Dawley strains.[1] Rats are suitable for surgical procedures such as the implantation of microdialysis probes and intraventricular cannulas, allowing for direct administration to the central nervous system and sampling of brain extracellular fluid. Other species mentioned in the literature include mice, guinea pigs, and dogs, although detailed protocols are most readily available for rats.[2] Invertebrate models, such as the migratory locust, have also been used to demonstrate behavioral effects.[3]
Data Presentation
Table 1: Pharmacokinetics of this compound in Rats
This table summarizes the concentration of this compound and its isomer, Dopamine 4-O-sulfate, in the brain and plasma of rats following a single subcutaneous injection.
| Time Point (minutes) | Mean Brain Concentration (nM) - DA-3-S | Mean Brain Concentration (nM) - DA-4-S | Mean Plasma Concentration (nM) - DA-3-S | Mean Plasma Concentration (nM) - DA-4-S |
| 0 | Below Limit of Detection | Below Limit of Detection | Not Reported | Not Reported |
| 30 | ~1.5 | ~0.5 | ~1500 | ~500 |
| 60 | ~2.5 | ~0.8 | ~2500 | ~800 |
| 90 | ~2.0 | ~0.7 | ~2000 | ~700 |
| 120 | ~1.5 | ~0.5 | ~1500 | ~500 |
| 150 | ~1.0 | ~0.3 | ~1000 | ~350 |
| 180 | ~0.5 | ~0.2 | ~500 | ~150 |
Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.[1] DA-3-S: this compound; DA-4-S: Dopamine 4-O-sulfate. Concentrations in the brain were measured via microdialysis.[1]
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rats
Objective: To administer this compound systemically to study its peripheral and central effects.
Materials:
-
This compound (synthesis can be performed as described in the literature)
-
Sterile saline solution (0.9% NaCl)
-
25-27 gauge needles and 1 mL syringes
-
Adult male Wistar rats (250-300g)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., 2.3 mg/kg).[1] Ensure the solution is fully dissolved and at room temperature before administration.
-
Animal Handling: Weigh the rat to calculate the precise injection volume. Gently restrain the animal.
-
Injection Site: Locate the loose skin over the back, between the shoulder blades. This is the subcutaneous space.
-
Injection: Swab the injection site with 70% ethanol. Pinch the skin to form a tent. Insert the needle at the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.
-
Administration: Aspirate slightly to ensure the needle is not in a blood vessel. If no blood appears, slowly inject the solution.
-
Post-injection Monitoring: Withdraw the needle and apply gentle pressure to the injection site for a few seconds. Return the rat to its cage and monitor for any adverse reactions.
Protocol 2: Brain Microdialysis for In Vivo Monitoring of this compound
Objective: To measure the concentration of this compound in the brain's extracellular fluid following systemic administration.
Materials:
-
Stereotaxic apparatus for rats
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannula
-
Surgical instruments
-
Dental cement
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
UPLC-MS/MS system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the desired coordinates for the brain region of interest (e.g., striatum).
-
Slowly lower the guide cannula to the target depth and secure it with dental cement and skull screws.
-
Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a syringe pump containing aCSF.
-
-
Perfusion and Sample Collection:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 30 minutes) into vials in a refrigerated fraction collector.[1]
-
-
Administration of this compound: Administer this compound via the desired route (e.g., subcutaneous injection as per Protocol 1).
-
Sample Analysis: Analyze the collected dialysate samples for this compound concentrations using a validated UPLC-MS/MS method.
Protocol 3: UPLC-MS/MS Quantification of this compound
Objective: To accurately quantify the concentration of this compound in biological samples (e.g., brain dialysates, plasma).
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other analytes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 234.0) to product ion (e.g., m/z 153.1)
-
Internal Standard (e.g., deuterated this compound): To be determined based on the available standard.
-
-
Optimization: Cone voltage and collision energy should be optimized for each analyte and internal standard.
Procedure:
-
Sample Preparation: Brain dialysate samples can often be injected directly. Plasma samples may require protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Calibration Curve: Prepare a series of calibration standards of known this compound concentrations in a matrix matching the samples (e.g., aCSF for dialysates).
-
Analysis: Inject the prepared samples and calibration standards into the UPLC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Use this curve to determine the concentration of this compound in the unknown samples.
Protocol 4: Intraventricular (ICV) Injection of this compound in Rats
Objective: To directly administer this compound into the cerebral ventricles to bypass the BBB and study its central effects.
Materials:
-
Stereotaxic apparatus
-
Anesthesia
-
Guide cannula and internal cannula
-
Hamilton syringe
-
Surgical instruments
-
Dental cement
Procedure:
-
Cannula Implantation: Follow the surgical procedure described in Protocol 2 for implanting a guide cannula into a lateral ventricle (e.g., Bregma: -0.8 mm, Lateral: ±1.5 mm, Ventral: -3.5 mm from dura).
-
Injection:
-
On the day of the experiment, gently restrain the conscious rat.
-
Remove the dummy cannula and insert the internal cannula, which is connected to a Hamilton syringe via tubing. The internal cannula should extend slightly beyond the tip of the guide cannula.
-
Infuse the this compound solution (dissolved in aCSF) slowly over a period of 1-2 minutes.
-
Leave the internal cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Withdraw the internal cannula and replace the dummy cannula.
-
-
Behavioral or Neurochemical Assessment: Following the injection, the animal can be subjected to behavioral tests or other neurochemical analyses.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Putative signaling pathway for this compound in the CNS.
Proposed Behavioral Studies
Given that this compound may interact with the GABAergic system, behavioral tests sensitive to modulation of inhibitory neurotransmission are recommended.
Locomotor Activity Assessment
Rationale: Changes in GABAergic tone can influence locomotor activity. This test can assess for sedative or stimulant effects of this compound.
Apparatus: Open field arena equipped with automated photobeam tracking systems.
Procedure:
-
Habituate the rats to the testing room for at least 1 hour.
-
Administer this compound or vehicle control (via SC or ICV route).
-
Place the rat in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).
-
Compare the activity levels between the treatment and control groups.
Elevated Plus Maze (EPM)
Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms.
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituate the rats to the testing room.
-
Administer this compound or vehicle.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
Social Interaction Test
Rationale: Based on the findings in locusts where this compound promoted aggregation, a social interaction test in rats could reveal effects on social behavior.[3]
Apparatus: A familiar, dimly lit open field arena.
Procedure:
-
House rats in pairs for several days before the test.
-
On the test day, separate the pair for a short period (e.g., 30 minutes).
-
Administer this compound or vehicle to one rat of the pair.
-
Place both rats back in the arena and record their interaction for 10-15 minutes.
-
Score behaviors such as sniffing, grooming, and following.
-
Compare the duration and frequency of social interactions between treatment and control pairs.
Conclusion
The study of this compound is an expanding field with the potential to uncover novel mechanisms of neuromodulation. The protocols and animal models outlined in these application notes provide a framework for researchers to investigate the in vivo pharmacokinetics, neurochemical effects, and behavioral consequences of this endogenous compound. Careful experimental design and the use of validated analytical techniques are crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for High-Throughput Screening Assays for Inhibitors of Dopamine 3-O-sulfate Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine 3-O-sulfation is a critical metabolic pathway mediated by the cytosolic sulfotransferase enzyme SULT1A3. This process plays a significant role in regulating the bioavailability and activity of dopamine, a key neurotransmitter. Identifying inhibitors of SULT1A3 is of great interest for therapeutic development, particularly in neurology and oncology. High-throughput screening (HTS) provides a rapid and efficient methodology for discovering such inhibitors from large compound libraries.
This document provides detailed application notes and protocols for a state-of-the-art fluorescence-based HTS assay designed to identify inhibitors of dopamine 3-O-sulfate formation.
Core Principles of the HTS Assay
The primary challenge in developing an HTS assay for SULT1A3 has been the lack of a simple, robust, and high-throughput method to measure its activity. Traditional methods, such as HPLC, are not amenable to large-scale screening.[1] A recently developed fluorescence-based microplate assay offers a solution by utilizing a fluorogenic substrate, HN-241.[1][2]
The assay is based on the following principle:
-
The non-fluorescent or weakly fluorescent substrate, HN-241, is a substrate for SULT1A enzymes, including SULT1A3.
-
In the presence of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), SULT1A3 catalyzes the sulfation of HN-241.
-
The resulting product, HN-241 sulfate, is a highly fluorescent molecule.
-
The increase in fluorescence intensity is directly proportional to the SULT1A3 enzyme activity.
-
Potential inhibitors will block or reduce the enzymatic activity, resulting in a decrease in the fluorescence signal.
This "turn-on" fluorescence assay provides a robust and sensitive method for high-throughput screening of SULT1A3 inhibitors.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by SULT1A3 is a key metabolic pathway for dopamine. The experimental workflow for the HTS assay is designed to identify compounds that interfere with this process.
Experimental Protocols
Materials and Reagents
-
Recombinant human SULT1A3 enzyme
-
Fluorogenic substrate: HN-241 (4-hydroxy-N-ethyl-1,8-naphthalimide)
-
Co-substrate: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
Positive Control Inhibitor: Quercetin
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities
Assay Protocol
This protocol is optimized for a 384-well format. All concentrations are final assay concentrations.
-
Compound Plating:
-
Dispense 200 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This will result in a final compound concentration of 10 µM in a 20 µL final reaction volume.
-
For control wells, dispense 200 nL of DMSO (negative control) or a known inhibitor like quercetin (positive control).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of recombinant human SULT1A3 in assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure a robust signal-to-background ratio and linear reaction kinetics.
-
Add 10 µL of the SULT1A3 enzyme solution to each well of the 384-well plate containing the pre-dispensed compounds.
-
-
Pre-incubation:
-
Centrifuge the plate briefly to ensure all components are mixed.
-
Pre-incubate the plate at 37°C for 5 minutes. This allows the test compounds to interact with the enzyme before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing the fluorogenic substrate HN-241 and the co-substrate PAPS in assay buffer. The optimal concentrations should be determined based on the Kₘ values for SULT1A3 to ensure assay sensitivity. A starting point could be the Kₘ value for HN-241 and a saturating concentration of PAPS (e.g., 20 µM).
-
Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Centrifuge the plate briefly.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Fluorescence Detection:
-
Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths for the HN-241 sulfate product are approximately 365 nm and 450 nm, respectively.
-
Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) Where:
-
Signal_compound is the fluorescence intensity in the presence of the test compound.
-
Signal_DMSO is the fluorescence intensity of the negative control (DMSO only).
-
Signal_background is the fluorescence intensity of a control without enzyme.
-
-
Determine Assay Quality (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of compounds identified through a high-throughput screen using the fluorescence-based assay with HN-241.
| Compound | Target Enzyme | IC₅₀ (µM) |
| Pectolinarigenin | hSULT1A3 | 2.85 |
| Hinokiflavone | hSULT1A3 | 4.12 |
| Quercetin (Reference) | hSULT1A3 | 0.58 |
Data extracted from a screen of a natural product library.
Conclusion
The fluorescence-based HTS assay utilizing the fluorogenic substrate HN-241 provides a robust, sensitive, and efficient platform for the discovery of novel inhibitors of this compound formation. This methodology overcomes the limitations of traditional assays and is well-suited for large-scale screening campaigns in academic and industrial drug discovery settings. The detailed protocol and data analysis guidelines presented here offer a comprehensive resource for researchers aiming to identify and characterize new SULT1A3 inhibitors.
References
Application Notes and Protocols for the Analysis of Dopamine 3-O-sulfate in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Dopamine 3-O-sulfate (D3OS), a major metabolite of dopamine, in human urine. The following protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Introduction
Dopamine, a critical neurotransmitter, is extensively metabolized in the human body. A significant metabolic pathway is sulfation, leading to the formation of dopamine sulfates, with this compound being the predominant isomer in circulation and urine[1][2]. Accurate quantification of urinary D3OS is crucial for understanding dopamine metabolism in various physiological and pathological states, including Parkinson's disease and neuroendocrine tumors[1]. Urinary analysis offers a non-invasive approach to monitor dopamine metabolism and the effects of therapeutic interventions.
The primary challenges in urinary D3OS analysis include its high polarity, the presence of isomeric forms (Dopamine 4-O-sulfate), and the complexity of the urine matrix, which can lead to significant matrix effects in LC-MS/MS analysis. The following sample preparation techniques are designed to address these challenges by effectively isolating D3OS from interfering endogenous substances.
Dopamine Metabolism: Sulfation Pathway
Dopamine undergoes metabolism through several enzymatic pathways, including oxidation by monoamine oxidase (MAO) and methylation by catechol-O-methyltransferase (COMT)[3][4]. Sulfation, catalyzed by sulfotransferase enzymes (SULTs), is a major conjugation pathway for dopamine[5][6]. Specifically, the SULT1A3 isoform exhibits high activity towards dopamine, leading to the formation of D3OS[6].
References
- 1. The separation and identification of this compound and dopamine 4-O-sulfate in urine of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0006275) [hmdb.ca]
- 3. en.humanmetabolome.com [en.humanmetabolome.com]
- 4. Contribution of sulfate conjugation, deamination, and O-methylation to metabolism of dopamine and norepinephrine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfation of thyroid hormone and dopamine during human development: ontogeny of phenol sulfotransferases and arylsulfatase in liver, lung, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Dopamine 3-O-Sulfate in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dopamine 3-O-sulfate in biological samples during storage. Ensuring the integrity of this analyte is critical for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples important?
Q2: What are the general recommendations for storing biological samples intended for this compound analysis?
For long-term storage of plasma and urine samples for metabolomics studies, it is recommended to store them at -80°C.[2] It is also advised to minimize the number of freeze-thaw cycles, as this can affect the stability of various metabolites. While specific data for this compound is limited, following these general guidelines for catecholamine and metabolite analysis is a crucial first step in preserving sample integrity.
Q3: How many freeze-thaw cycles can my samples undergo before this compound concentration is affected?
The direct impact of multiple freeze-thaw cycles on this compound concentration has not been extensively quantified in publicly available literature. However, it is a general best practice in metabolomics to limit freeze-thaw cycles to a maximum of two to three to maintain the integrity of biological samples. Repeated freezing and thawing can lead to degradation of various analytes. For sensitive molecules like catecholamine metabolites, it is highly recommended to aliquot samples into smaller volumes after the initial processing to avoid the need for repeated thawing of the entire sample.
Q4: Are there any specific preservatives I should add to my urine samples to enhance this compound stability?
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected this compound concentrations in stored plasma samples.
Possible Causes:
-
Degradation due to improper storage temperature: Long-term storage at temperatures warmer than -80°C can lead to analyte degradation.
-
Multiple freeze-thaw cycles: Repeatedly thawing and refreezing samples can cause a significant decrease in the concentration of many metabolites.
-
Delayed processing: Prolonged time between blood collection and plasma separation/freezing can lead to enzymatic degradation.
Solutions:
-
Ensure optimal storage conditions: For long-term storage, always use a -80°C freezer.
-
Aliquot samples: After initial processing, divide plasma into single-use aliquots to avoid multiple freeze-thaw cycles.
-
Standardize sample processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma and freeze at -80°C within a consistent and minimal timeframe.
Issue 2: High variability in this compound levels in urine samples from the same subject collected at different times.
Possible Causes:
-
Inconsistent storage conditions: Variations in storage temperature and duration can lead to differential degradation.
-
Lack of immediate cooling: Allowing urine samples to remain at room temperature for extended periods before refrigeration or freezing can initiate degradation.
-
Natural physiological variation: Diet and time of day can influence the excretion of dopamine and its metabolites.
Solutions:
-
Standardize collection and storage protocols: Ensure all urine samples are collected, processed, and stored under identical conditions.
-
Immediate cooling: Place urine samples on ice immediately after collection and process (e.g., centrifuge and aliquot) and freeze at -80°C as soon as possible.
-
Control for physiological variables: For longitudinal studies, it is advisable to collect samples at the same time of day and under similar dietary conditions to minimize biological variability.
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically detailing the stability of this compound in biological samples under various storage conditions. The following tables are based on general recommendations for metabolite stability and will be updated as more specific data becomes available.
Table 1: Recommended Storage Conditions for Biological Samples for this compound Analysis
| Biological Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Plasma | 2-8°C | -80°C |
| Urine | 2-8°C | -80°C |
Table 2: General Guidelines on the Impact of Freeze-Thaw Cycles on Metabolite Stability
| Number of Freeze-Thaw Cycles | Expected Impact on Metabolite Stability | Recommendation |
| 1 | Minimal | Acceptable |
| 2-3 | Potential for degradation | Use with caution, ideally avoided |
| >3 | Significant risk of degradation | Not recommended |
Experimental Protocols & Methodologies
The accurate assessment of this compound stability relies on robust analytical methodologies. High-performance liquid chromatography (HPLC) coupled with electrochemical detection or tandem mass spectrometry (LC-MS/MS) are commonly employed for the quantification of dopamine and its metabolites in biological fluids.[1][3][4]
A typical experimental workflow for a stability study involves:
-
Sample Pooling and Aliquoting: Pooling several sources of the biological matrix (plasma or urine) to create a homogenous sample. This pool is then aliquoted into multiple tubes.
-
Baseline Analysis (T=0): A subset of aliquots is analyzed immediately to establish the initial concentration of this compound.
-
Storage under Varied Conditions: The remaining aliquots are stored under different conditions (e.g., -20°C, -80°C, room temperature) for various durations (e.g., 24 hours, 1 week, 1 month, 3 months). For freeze-thaw stability, aliquots are subjected to a specified number of freeze-thaw cycles.
-
Time-Point Analysis: At each designated time point, a set of aliquots from each storage condition is thawed and analyzed.
-
Data Analysis: The concentration of this compound at each time point is compared to the baseline (T=0) concentration to determine the percentage of degradation.
Visualizations
To aid in understanding the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting inconsistent this compound results.
Caption: Enzymatic conversion of dopamine to its sulfated metabolites.
References
- 1. Determination of dopamine-3- and 4-O-sulphate in human plasma and urine by anion-exchange high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gut microbiota functional profiling in autism spectrum disorders: bacterial VOCs and related metabolic pathways acting as disease biomarkers and predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of sulfated biogenic amines: emphasis on dopamine sulfate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for analysis of dopamine sulfate isomers by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dopamine 3-O-Sulfate Extraction from Brain Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Dopamine 3-O-sulfate from brain tissue.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in extracting this compound from brain tissue?
A1: The most critical initial step is the rapid and effective homogenization of the brain tissue in a solution that prevents degradation of the analyte. This typically involves using an acidic solution, such as perchloric acid (PCA) or a buffer containing antioxidants and chelating agents, to inhibit enzymatic activity and oxidation.[1][2] The tissue should be kept on ice throughout the homogenization process to minimize degradation.[1]
Q2: What are the most common methods for extracting this compound from brain tissue homogenates?
A2: The most common methods are protein precipitation (PPT), solid-phase extraction (SPE), and to a lesser extent, liquid-liquid extraction (LLE).
-
Protein Precipitation (PPT): This is a rapid method where a solvent like acetonitrile or an acid like perchloric acid or trichloroacetic acid (TCA) is added to the homogenate to precipitate proteins. Acetonitrile is often favored as it can result in high recovery (often exceeding 80%) and is compatible with subsequent LC-MS analysis.[3][4][5]
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup of the sample, which can reduce matrix effects in LC-MS/MS analysis.[6][7] Common SPE sorbents for catecholamines and their metabolites include reversed-phase (e.g., Oasis HLB, C18) and ion-exchange cartridges.[6][8]
Q3: How can I prevent the degradation of this compound during the extraction process?
A3: Dopamine and its metabolites are susceptible to oxidation. To ensure stability, it is crucial to:
-
Work at low temperatures (on ice).
-
Use an acidic extraction buffer (pH < 7).
-
Incorporate antioxidants such as ascorbic acid and chelating agents like EDTA into the homogenization and storage solutions. A combination of these stabilizing agents has been shown to be effective.[9]
Q4: Can the sulfate group of this compound be cleaved during extraction?
A4: Yes, there is a potential for enzymatic hydrolysis of the sulfate conjugate by arylsulfatases, which are present in brain tissue.[10][11] Using a protocol with rapid protein denaturation, such as immediate homogenization in cold acid or organic solvent, helps to minimize this enzymatic activity.
Q5: What are "matrix effects" and how can they affect my results?
A5: Matrix effects are the alteration of ionization efficiency for the analyte of interest by co-eluting compounds from the sample matrix during LC-MS/MS analysis.[12] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[12] A cleaner sample, often achieved through methods like SPE, can help minimize matrix effects.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient protein precipitation. | - Ensure the correct ratio of precipitation solvent to sample (e.g., at least 3:1 acetonitrile to plasma).- Compare different precipitation agents (acetonitrile, perchloric acid, TCA) to find the optimal one for your specific protocol. Acetonitrile often provides good recovery for small molecules.[3][4] |
| Incomplete elution from SPE cartridge. | - Optimize the elution solvent. A stronger solvent or a different pH may be required.- Ensure the sorbent type is appropriate for this compound (e.g., Oasis HLB is often effective for a range of polar and non-polar compounds).[6] | |
| Degradation of the analyte. | - Add antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) to your homogenization buffer.[9]- Maintain cold conditions (on ice) throughout the extraction process. | |
| Analyte instability in the final extract. | - Ensure the final extract is stored at an appropriate pH (acidic is generally better for catecholamines) and temperature (-80°C for long-term storage).[9] | |
| High Variability in Recovery | Inconsistent sample handling. | - Standardize all steps of the protocol, including homogenization time, centrifugation speed and time, and evaporation steps.- Use an internal standard to normalize for variability. |
| Incomplete protein precipitation. | - Ensure thorough vortexing after adding the precipitation solvent and adequate centrifugation to pellet all proteins. | |
| Peak Tailing or Splitting in LC-MS/MS | Matrix effects from co-eluting compounds. | - Improve sample cleanup by incorporating an SPE step after protein precipitation.- Optimize the chromatographic method to better separate this compound from interfering matrix components. |
| Poor solubility of the analyte in the final solvent. | - Ensure the reconstitution solvent is compatible with both the analyte and the initial mobile phase of your LC method. | |
| Suspected Enzymatic Degradation | Activity of sulfatases in the brain homogenate. | - Immediately homogenize the tissue in a denaturing solution (e.g., cold 0.1 M perchloric acid or acetonitrile) to inactivate enzymes. |
Quantitative Data on Extraction Recovery
The recovery of this compound can vary significantly depending on the chosen method and the complexity of the matrix. Below is a summary of reported recovery rates for dopamine sulfate and related compounds using different techniques.
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Reference |
| Precipitation with Barium Hydroxide and Zinc Sulfate | 3H-Dopamine Sulfate standards | Crude enzyme preparations from rat brain | 70-80% | [14] |
| Protein Precipitation with Acetonitrile | Drug cocktail | Human plasma | >80% | [4] |
| Solid-Phase Extraction (Oasis HLB) | Various neurotransmitters (DOPAC, HVA, 5HIAA, Trp) | Sheep brain extract | >90% | [6] |
| Solid-Phase Extraction (Alumina) | Norepinephrine, Epinephrine | Rat brain tissue | 70-90% | [7] |
| Liquid-Liquid Extraction | Dopamine | Urine | >95.62% | [15] |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is a rapid method suitable for a large number of samples.
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample.
-
On ice, add 9 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing 0.05% EDTA and 0.1% ascorbic acid).
-
Homogenize thoroughly using a sonicator or a mechanical homogenizer until no visible tissue fragments remain.
-
-
Protein Precipitation:
-
To the homogenate, add 3 volumes of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains this compound, without disturbing the protein pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a solvent compatible with your LC-MS/MS mobile phase (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).
-
Protocol 2: Solid-Phase Extraction (SPE) using Oasis HLB
This protocol provides a more extensive cleanup, reducing matrix effects.
-
Tissue Homogenization and Protein Precipitation:
-
Follow steps 1-4 from Protocol 1.
-
-
Sample Dilution:
-
Dilute the collected supernatant with an appropriate volume of water (e.g., 1:1 v/v) to reduce the organic solvent concentration before loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning (if required by manufacturer):
-
Condition the Oasis HLB cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Note: Some newer SPE products like Oasis PRiME HLB may not require this step.[13]
-
-
Sample Loading:
-
Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interfering compounds (e.g., 1 mL of 5% methanol in water).
-
-
Elution:
-
Elute the this compound from the cartridge with a stronger solvent (e.g., 1 mL of methanol or acetonitrile).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
-
Visualizations
References
- 1. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 7. Is alumina suitable for solid phase extraction of catecholamines from brain tissue? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfation of thyroid hormone and dopamine during human development: ontogeny of phenol sulfotransferases and arylsulfatase in liver, lung, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfation Pathways During Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Factors influencing the recovery of dopamine sulfate in the assay of phenol sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting matrix effects in the bioanalysis of Dopamine 3-O-sulfate
Technical Support Center: Bioanalysis of Dopamine 3-O-sulfate
Welcome to the technical support center for the bioanalysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioanalysis important?
This compound is a major metabolite of dopamine, a critical neurotransmitter.[1][2] Measuring its concentration in biological matrices like plasma and urine is essential for pharmacokinetic (PK) studies, drug development for neurological disorders such as Parkinson's disease, and for understanding dopamine metabolism.[2][3][4]
Q2: What are "matrix effects" in the context of bioanalysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][6] These effects, primarily ion suppression or enhancement, are a significant concern in LC-MS/MS bioanalysis as they can lead to inaccurate and imprecise quantification.[5][7][8] Common sources of matrix effects in plasma include phospholipids, salts, and proteins.[5]
Q3: How can I determine if my assay is experiencing matrix effects?
There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A continuous flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected.[5][9] Any dip or rise in the baseline signal at the analyte's retention time indicates ion suppression or enhancement, respectively.[5]
-
Quantitative Assessment (Post-Extraction Spike): The peak response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution (mobile phase).[9][10] The ratio of these responses provides a quantitative measure of the matrix effect.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Inconsistent Results
Symptom: You are observing low signal intensity for this compound and high variability between replicate injections. This is often a primary indicator of significant ion suppression.
Root Cause Analysis: Ion suppression is frequently caused by co-eluting endogenous matrix components, especially phospholipids from plasma samples, which compete with the analyte for ionization in the MS source. Due to its polar nature, this compound can be particularly susceptible to interference from other polar matrix components.
Decision Workflow for Troubleshooting Ion Suppression
Caption: Decision workflow for troubleshooting poor sensitivity.
Solutions:
1. Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[10][11]
-
Protein Precipitation (PPT): A fast but generally "dirtier" method. Often leaves behind phospholipids.[12]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but may result in low recovery for polar analytes like this compound.[12]
-
Solid-Phase Extraction (SPE): Often the best choice, providing the cleanest extracts.[12] Mixed-mode or polymeric SPE cartridges can be highly effective at removing both non-polar (phospholipids) and polar interferences.[10][12]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Least effective at removing phospholipids and other interferences.[12] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts.[12] | Can have low recovery for polar analytes; more labor-intensive.[12] | Moderate to High |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, high recovery.[10][12] | More expensive, requires method development. | High |
2. Chromatographic Separation: If sample preparation is insufficient, improving the chromatographic separation of this compound from matrix components is crucial.
-
Adjust the Gradient: A shallower gradient can increase the resolution between the analyte and interfering peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for retaining and separating very polar compounds.
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[10] Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.[10]
Issue 2: Low Analyte Recovery
Symptom: The analyte signal is consistently low across all samples, including quality controls, even after addressing ion suppression.
Root Cause Analysis: Low recovery is typically due to suboptimal sample extraction or analyte instability. Dopamine and its metabolites can be unstable, and their polar nature can make efficient extraction challenging.
Experimental Workflow for Diagnosing Low Recovery
Caption: Workflow for diagnosing the cause of low analyte recovery.
Solutions:
1. Optimize SPE Protocol: If using Solid-Phase Extraction (SPE), which is highly recommended for dopamine metabolites, ensure each step is optimized.[4][13]
-
Conditioning: Ensure the sorbent is properly activated with methanol and equilibrated with an aqueous solution.
-
Loading: The pH of the sample may need adjustment to ensure the analyte is in the correct charge state to bind to the sorbent.
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound.
-
Elution: Use a solvent strong enough to fully elute the analyte. For polar compounds, this may require a combination of organic solvent and a pH modifier (e.g., acid or base).
Table 2: Example SPE Protocol for this compound from Plasma
| Step | Procedure | Rationale |
| 1. Pre-treatment | Thaw plasma samples. Add 400 µL of 4% H3PO4 to 200 µL of plasma. Vortex. | Acidification helps to precipitate proteins and stabilize the analyte. |
| 2. Conditioning | Condition a mixed-mode cation exchange SPE plate with 1 mL Methanol, then 1 mL Water. | Activates and prepares the sorbent for sample loading. |
| 3. Loading | Load the pre-treated sample onto the SPE plate. | Analyte is retained on the sorbent. |
| 4. Washing | Wash with 1 mL of 0.1% Formic Acid in Water, then 1 mL of Methanol. | Removes salts and other polar/non-polar interferences. |
| 5. Elution | Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. | The basic pH neutralizes the analyte, releasing it from the sorbent. |
| 6. Dry & Reconstitute | Evaporate the eluate to dryness under nitrogen. Reconstitute in 100 µL of mobile phase A. | Concentrates the sample and ensures compatibility with the LC system. |
2. Investigate Analyte Stability: Catecholamines and their metabolites can be susceptible to degradation.
-
pH: Ensure samples are kept at a low pH during storage and processing.
-
Temperature: Process samples on ice and store them at -80°C.
-
Antioxidants: Consider adding an antioxidant like sodium metabisulfite to collection tubes and during sample preparation to prevent oxidation.
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS into the mobile phase at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spike): Extract 6 different lots of blank plasma. Spike the analyte and SIL-IS into the final, extracted matrix.
-
Set C (Pre-Spike): Spike the analyte and SIL-IS into 6 different lots of blank plasma before extraction.
-
-
Analyze all Samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A
-
Recovery (RE) = Peak Area in Set C / Peak Area in Set B
-
-
Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Coefficient of Variation (CV%) of the IS-normalized MF across the different lots should be <15% for the method to be considered valid.
-
This technical guide provides a starting point for addressing common issues in the bioanalysis of this compound. Successful method development requires a systematic approach to identifying and mitigating sources of variability and interference.[12]
References
- 1. Determination of sulfated biogenic amines: emphasis on dopamine sulfate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The separation and identification of this compound and dopamine 4-O-sulfate in urine of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitative determination of free and total dopamine in human plasma by LC-MS/MS: the importance of sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Chromatographic Separation of Dopamine Sulfate Isomers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming the challenges associated with the chromatographic separation of dopamine sulfate isomers, specifically dopamine-3-O-sulfate and dopamine-4-O-sulfate. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and established experimental protocols to assist researchers in achieving optimal and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of dopamine sulfate isomers in a question-and-answer format.
Q1: Why am I seeing poor resolution or complete co-elution of the dopamine sulfate isomer peaks?
A1: The structural similarity of dopamine-3-O-sulfate and dopamine-4-O-sulfate makes their separation challenging. Several factors can contribute to poor resolution:
-
Inappropriate Mobile Phase pH: The ionization state of the sulfate and amine groups on the dopamine isomers is highly dependent on the mobile phase pH. A suboptimal pH can minimize the differences in their interaction with the stationary phase, leading to co-elution. For reversed-phase separations, a mobile phase pH between 2 and 4 is generally a good starting point to ensure the analytes are in a single ionic form.[1]
-
Incorrect Ion-Pairing Reagent or Concentration: In reversed-phase chromatography, an ion-pairing reagent is often necessary to enhance the retention and separation of these polar, ionic compounds. The choice and concentration of the ion-pairing reagent are critical. Insufficient concentration may not provide adequate retention, while excessive concentration can lead to long retention times and potential column saturation.
-
Weak Mobile Phase: If the organic modifier (e.g., acetonitrile or methanol) concentration in the mobile phase is too high, the analytes will elute too quickly, preventing effective separation.
-
Column Selection: Not all C18 columns are the same. Differences in end-capping and silica purity can affect the separation of highly polar compounds. A column specifically designed for polar analytes or one with a different stationary phase (e.g., anion-exchange) might be necessary.
Q2: My dopamine sulfate isomer peaks are exhibiting significant tailing. What are the likely causes and solutions?
A2: Peak tailing for these isomers is a common problem, often stemming from secondary interactions with the stationary phase.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine group of the dopamine sulfate isomers, causing peak tailing.
-
Solution: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can protonate the silanol groups, reducing these unwanted interactions. Using a highly end-capped column or a column with a modern silica chemistry can also minimize this effect.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Metal Contamination: Trace metal ions in the sample or HPLC system can chelate with the catechol structure of the dopamine isomers, causing peak distortion.
-
Solution: Add a small amount of a chelating agent like EDTA to the mobile phase. Ensure high purity of all mobile phase components and proper system maintenance.
-
Q3: I'm experiencing low sensitivity and cannot detect the dopamine sulfate isomers in my biological samples (e.g., urine, plasma). What can I do?
A3: Low sensitivity is a frequent challenge when analyzing endogenous compounds present at low concentrations.
-
Inadequate Sample Preparation: Biological matrices are complex and can interfere with the detection of the target analytes.
-
Solution: Implement a robust sample preparation method to remove interfering substances and concentrate the analytes. Solid-phase extraction (SPE) is a common and effective technique for cleaning up and concentrating dopamine and its metabolites from biological fluids.[2]
-
-
Suboptimal Detector Settings: The detector may not be set to the optimal parameters for these analytes.
-
Solution:
-
UV Detection: Ensure the detection wavelength is set to the absorbance maximum for dopamine sulfate isomers (around 280 nm).
-
Electrochemical Detection (ECD): Optimize the electrode potential to maximize the signal-to-noise ratio for the dopamine sulfate isomers. ECD is often more sensitive than UV detection for catecholamines and their metabolites.
-
Mass Spectrometry (MS): Utilize a sensitive LC-MS/MS method with optimized precursor and product ion transitions for each isomer.
-
-
-
Analyte Degradation: Dopamine and its derivatives can be susceptible to oxidation.
-
Solution: Add an antioxidant, such as ascorbic acid, to the sample and mobile phase to prevent degradation. Store samples at -80°C until analysis.
-
Frequently Asked Questions (FAQs)
Q: What type of HPLC column is best for separating dopamine sulfate isomers?
A: Both reversed-phase and anion-exchange columns have been successfully used.[3][4]
-
Reversed-Phase (e.g., C18): This is the most common approach, typically requiring an ion-pairing reagent in the mobile phase to achieve adequate retention and separation.
-
Anion-Exchange: This method leverages the negatively charged sulfate group for separation and can provide excellent resolution.
Q: What is the role of an ion-pairing reagent in the separation of dopamine sulfate isomers?
A: In reversed-phase HPLC, ion-pairing reagents are ionic compounds with a hydrophobic tail that are added to the mobile phase. They form a neutral ion-pair with the charged analyte (in this case, the negatively charged sulfate group of the dopamine isomers). This increases the hydrophobicity of the analyte complex, leading to greater retention on the non-polar stationary phase and allowing for separation.
Q: How does the mobile phase pH affect the separation?
A: The mobile phase pH is a critical parameter. It influences the ionization state of both the analytes and the stationary phase (in the case of silica-based columns). By controlling the pH, you can manipulate the retention times and selectivity of the separation. For dopamine sulfate isomers, an acidic pH is generally preferred in reversed-phase chromatography to suppress the ionization of silanol groups on the column, which can cause peak tailing.[5][6]
Q: Can I use a gradient elution for this separation?
A: Yes, a gradient elution can be beneficial, especially when analyzing complex samples where other compounds with a wide range of polarities are present. A gradient allows for the efficient elution of all compounds in a reasonable time while maintaining good resolution of the target isomers.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of dopamine sulfate isomers in biological fluids.
Table 1: Plasma and Urinary Concentrations of Dopamine Sulfate Isomers in Normal Subjects [3]
| Analyte | Plasma Concentration (pmol/ml) | Urinary Excretion Rate (nmol/min) |
| Dopamine-3-O-sulfate | 26.5 (S.D. 11.1) | 1.73 (S.D. 0.56) |
| Dopamine-4-O-sulfate | 2.68 (S.D. 0.34) | 0.27 (S.D. 0.04) |
Table 2: Urinary Excretion of Dopamine Sulfate Isomers in Parkinsonian Patients [4]
| Treatment | Dopamine-3-O-sulfate to Dopamine-4-O-sulfate Ratio |
| 4.0 g/day L-dopa | 19.6 |
| Tracer quantities of ³H-L-dopa | 3 |
Experimental Protocols
Protocol 1: Anion-Exchange HPLC with Fluorimetric Detection for Dopamine Sulfate Isomers in Urine and Plasma [3]
This method utilizes an anion-exchange column to separate the isomers, followed by post-column hydrolysis and fluorimetric detection.
1. Sample Preparation:
- Urine: Inject 5-20 µL of urine directly or after partial purification on Dowex 1 and Dowex 50 columns.
- Plasma: Inject 100-200 µL of deproteinized plasma, or after partial purification on Dowex 1 and Dowex 50 columns.
2. HPLC Conditions:
- Column: Anion-exchange column.
- Mobile Phase: Specific composition not detailed in the abstract.
- Detection: Post-column hydrolysis followed by fluorimetric detection using the p-aminobenzoic acid method.
Protocol 2: Reversed-Phase Paired-Ion HPLC for Dopamine Sulfate Isomers [7]
This method employs a reversed-phase column with an ion-pairing reagent in the mobile phase.
1. Sample Preparation:
- Details on sample preparation are not provided in the abstract but would typically involve protein precipitation for plasma and filtration for urine, potentially followed by solid-phase extraction for concentration and cleanup.
2. HPLC Conditions:
- Column: Reversed-phase column (e.g., C18).
- Mobile Phase: An aqueous buffer containing an ion-pairing reagent and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase is a critical parameter to optimize.
- Detection: The abstract does not specify the detection method, but UV (at ~280 nm) or electrochemical detection would be suitable.
Visualizations
Caption: Experimental workflow for the analysis of dopamine sulfate isomers.
Caption: Troubleshooting decision tree for common chromatographic issues.
References
- 1. agilent.com [agilent.com]
- 2. Quantitative determination of free and total dopamine in human plasma by LC-MS/MS: the importance of sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of dopamine-3- and 4-O-sulphate in human plasma and urine by anion-exchange high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The separation and identification of dopamine 3-O-sulfate and dopamine 4-O-sulfate in urine of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Method for analysis of dopamine sulfate isomers by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression in LC-MS/MS analysis of Dopamine 3-O-sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the LC-MS/MS analysis of Dopamine 3-O-sulfate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of ion suppression when analyzing this compound?
Ion suppression in the LC-MS/MS analysis of this compound is a common challenge that can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification.[1] The primary causes stem from co-eluting matrix components from biological samples that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1]
Key culprits for ion suppression include:
-
Phospholipids: Abundant in plasma and serum samples, these molecules are notoriously problematic, often co-eluting with polar analytes like this compound and causing significant signal suppression.[2][3][4]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample matrix can crystallize in the ion source, leading to reduced ionization efficiency.
-
Proteins and Peptides: Inadequately removed proteins and peptides can contaminate the ion source and compete with the analyte for ionization.
-
Other Endogenous Molecules: Biological matrices are complex and contain numerous other small molecules that can co-elute and interfere with the analysis.[1]
Due to its polar and hydrophilic nature, this compound can be particularly challenging to retain on traditional reversed-phase columns, often eluting in the region where many matrix interferences are also present.[5][6]
Q2: How can I identify if ion suppression is affecting my this compound analysis?
Identifying ion suppression is a critical first step in troubleshooting. Here are two common methods:
-
Post-Column Infusion: This technique provides a qualitative assessment of ion suppression across the entire chromatographic run.
-
Procedure: A standard solution of this compound is continuously infused into the mobile phase flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected.
-
Interpretation: A stable baseline signal will be observed from the infused standard. Any dip or decrease in this baseline signal indicates a region of ion suppression caused by eluting matrix components.
-
-
Matrix Effect Evaluation: This method offers a quantitative measure of ion suppression.
-
Procedure: Compare the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of the same standard spiked into a pre-extracted blank matrix sample.
-
Calculation:
-
Interpretation: A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
Q3: What are the best sample preparation strategies to minimize ion suppression for this compound?
Effective sample preparation is the most critical step to mitigate ion suppression by removing interfering matrix components before analysis.[7] The choice of technique depends on the sample matrix and the required level of cleanliness.
| Sample Preparation Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple, fast, and inexpensive. | Non-selective, may not effectively remove phospholipids and other interfering small molecules, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).[7] | Can provide a cleaner extract than PPT by removing highly polar interferences like salts. Allows for sample concentration.[7] | Requires optimization of solvent polarity and pH. May have lower recovery for highly polar analytes like this compound. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Highly selective and provides the cleanest extracts, significantly reducing matrix effects.[8] Allows for fractionation and concentration. Mixed-mode SPE (e.g., combining reversed-phase and ion-exchange) can be particularly effective for polar, charged analytes.[5] | More time-consuming and expensive than PPT or LLE. Requires careful method development to optimize sorbent, wash, and elution solvents. |
Recommended Protocol: Mixed-Mode Solid-Phase Extraction (SPE)
For a robust and sensitive analysis of this compound, a mixed-mode SPE protocol is highly recommended to effectively remove both non-polar interferences like phospholipids and other charged molecules.
Experimental Protocol: Example Mixed-Mode SPE for Plasma Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 50 mM ammonium acetate, pH 6).
-
Loading: Pre-treat the plasma sample (e.g., by dilution with the equilibration buffer) and load it onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of the equilibration buffer to remove salts and other highly polar interferences.
-
Wash 2: 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Q4: How can I optimize my chromatographic method to reduce ion suppression?
Chromatographic separation plays a vital role in moving the this compound peak away from regions of significant ion suppression.
| Parameter | Recommendation for this compound | Rationale |
| Column Chemistry | Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or a pentafluorophenyl (PFP) column .[5][9] | HILIC columns are designed to retain and separate polar compounds like this compound, moving them away from the early-eluting matrix interferences common in reversed-phase chromatography.[5] PFP columns offer alternative selectivity for polar and aromatic compounds.[9] |
| Mobile Phase | Use a mobile phase with volatile buffers (e.g., ammonium formate or ammonium acetate). Optimize the organic solvent (acetonitrile is common for HILIC) and buffer concentration. | Non-volatile buffers can cause ion source contamination and signal suppression. |
| Gradient Elution | Develop a gradient that effectively separates this compound from the void volume and from clusters of co-eluting matrix components. | A well-optimized gradient can significantly improve the signal-to-noise ratio by minimizing co-elution with interfering substances. |
| Flow Rate | Lower flow rates (e.g., in micro or nano-LC) can improve ionization efficiency and reduce matrix effects, though they may increase run times. | Smaller droplet sizes generated at lower flow rates are less susceptible to changes in surface tension caused by matrix components. |
Q5: What is the role of an internal standard in minimizing ion suppression issues?
The use of a stable isotope-labeled internal standard (SIL-IS), such as Dopamine-d4 3-O-sulfate, is highly recommended.
-
How it works: A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.
-
Benefit: By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting ion suppression in the analysis of this compound.
Caption: A workflow for identifying, investigating, and mitigating ion suppression.
Caption: Key strategies to minimize ion suppression for this compound.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Quantitative determination of free and total dopamine in human plasma by LC-MS/MS: the importance of sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Reliable Quantification of Dopamine 3-O-sulfate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure reliable and accurate quantification of Dopamine 3-O-sulfate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation standards.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification?
A1: The most common and robust method for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing between this compound and its isomer, Dopamine 4-O-sulfate, and for accurately measuring the typically low endogenous concentrations.
Q2: Why is the choice of internal standard critical for accurate quantification?
A2: An appropriate internal standard (IS) is essential to compensate for variability during sample preparation and analysis. Ideally, a stable isotope-labeled (SIL) version of this compound (e.g., Dopamine-d4 3-O-sulfate) should be used. A SIL-IS mimics the analyte's behavior during extraction, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the measurement. If a SIL-IS is not available, a structural analog can be used, but it may not fully compensate for all sources of variability.
Q3: What are the main challenges in developing a reliable assay for this compound?
A3: The main challenges include:
-
Isomer Separation: Chromatographically separating this compound from Dopamine 4-O-sulfate.
-
Matrix Effects: Co-eluting endogenous components from biological matrices (plasma, urine, etc.) can suppress or enhance the ionization of the analyte, leading to inaccurate results.[1]
-
Analyte Stability: Dopamine and its metabolites can be susceptible to degradation due to factors like temperature, pH, and oxidation.[2][3]
-
Low Endogenous Concentrations: Requiring a highly sensitive method to accurately measure physiological levels.
-
Sample Preparation: Developing an efficient extraction method that provides high recovery and minimizes matrix components.
Q4: How can I assess the stability of this compound in my samples?
A4: Stability should be evaluated under various conditions that mimic sample handling and storage. This includes:
-
Freeze-Thaw Stability: Assessing analyte stability after multiple freeze-thaw cycles (e.g., three cycles at -20°C or -80°C).
-
Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a duration that reflects the sample processing time.
-
Long-Term Stability: Determining stability in the storage conditions (-20°C or -80°C) over the expected storage period.
-
Post-Preparative Stability: Assessing the stability of the extracted samples in the autosampler before injection.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the column, column contamination, or a void in the column. | - Ensure mobile phase pH is appropriate for the analyte and column chemistry.- Use a guard column and/or perform sample cleanup to remove contaminants.[4]- If the problem persists, replace the column. |
| Peak Fronting | Column overload or column collapse. | - Reduce the injection volume or dilute the sample.- Check the column's pressure stability; a sudden drop may indicate collapse. Replace the column if necessary. |
| Split Peaks | Partially clogged frit, column contamination at the inlet, or an issue with the injector. | - Reverse-flush the column (if permitted by the manufacturer).- Clean the injector and sample loop.- Ensure the injection solvent is compatible with the mobile phase. |
Inconsistent or Low Analyte Recovery
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Recovery | Inefficient extraction, analyte degradation during sample processing, or improper pH of the extraction solvent. | - Optimize the solid-phase extraction (SPE) protocol, including the choice of sorbent and elution solvents.- Ensure samples are kept on ice or at a controlled low temperature during processing.- Adjust the pH of the sample and extraction solvents to ensure the analyte is in the correct form for retention and elution. |
| Inconsistent Recovery | Variability in sample preparation, inconsistent evaporation of the solvent, or matrix effects. | - Ensure consistent timing and technique for all sample preparation steps.- Use a gentle stream of nitrogen for evaporation and avoid complete dryness.- Evaluate and minimize matrix effects by optimizing sample cleanup or chromatographic separation. |
Signal Suppression or Enhancement (Matrix Effects)
| Symptom | Potential Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | Co-eluting endogenous compounds from the biological matrix interfering with the ionization of the analyte.[1] | - Improve sample cleanup using a more selective SPE sorbent or a different extraction technique.- Optimize the chromatographic method to separate the analyte from interfering matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[5][6][7][8] |
Experimental Protocols
Detailed LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., Dopamine-d4 3-O-sulfate in methanol/water). Vortex for 10 seconds. Add 600 µL of 0.1% formic acid in water, vortex again.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).
-
Dopamine-d4 3-O-sulfate (IS): Precursor ion > Product ion (specific m/z values to be optimized).
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.
-
Linearity: A calibration curve with at least six non-zero standards, showing a linear relationship between concentration and response (r² > 0.99).
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification - LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of ion suppression or enhancement from at least six different sources of the biological matrix.[6]
-
Stability: Freeze-thaw, short-term, long-term, and post-preparative stability.
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 0.1 - 100 | > 0.995 | 1/x² |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (% CV) |
| LLOQ | 0.1 | ± 20% | < 20% | ± 20% | < 20% |
| Low | 0.3 | ± 15% | < 15% | ± 15% | < 15% |
| Medium | 10 | ± 15% | < 15% | ± 15% | < 15% |
| High | 80 | ± 15% | < 15% | ± 15% | < 15% |
Table 3: Stability Summary
| Stability Test | Condition | Duration | % Change from Nominal |
| Freeze-Thaw | 3 cycles at -80°C | 72 hours | < 15% |
| Short-Term | Room Temperature | 8 hours | < 15% |
| Long-Term | -80°C | 90 days | < 15% |
| Post-Preparative | 4°C (Autosampler) | 24 hours | < 15% |
Visualizations
Dopamine Sulfation Pathway
Caption: Sulfation of Dopamine to this compound by SULT1A3.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting low signal in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. affinisep.com [affinisep.com]
- 3. Showing Compound Dopamine 3-sulfate (FDB023872) - FooDB [foodb.ca]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing analytical variability in Dopamine 3-O-sulfate measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical variability in Dopamine 3-O-sulfate (DA-3-O-S) measurements.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Tailing
-
Question: My chromatographic peaks for this compound are showing significant tailing or are broad. What could be the cause and how can I fix it?
-
Answer: Poor peak shape can arise from several factors related to the sample, chromatography, or the analytical column itself.
-
Secondary Interactions: Residual silanol groups on the column can interact with the sulfate and amine groups of DA-3-O-S. Ensure you are using a well-end-capped column.
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of DA-3-O-S. An acidic mobile phase is often used to ensure protonation of the amine group, which can improve peak shape on reversed-phase columns.[1]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample or injecting a smaller volume.
-
Column Contamination: Buildup of matrix components on the column can degrade performance. Flush the column with a strong solvent or consider using a guard column.
-
Issue 2: Low or No Signal/Response
-
Question: I am not detecting a signal for this compound, or the response is much lower than expected. What should I check?
-
Answer: A lack of signal can be due to issues with the sample, the instrument, or the analytical method.
-
Analyte Instability: Dopamine and its conjugates can be unstable. Ensure proper sample handling and storage, including keeping samples on ice or frozen and using antioxidants like ascorbic acid if necessary.[2]
-
Inefficient Ionization (LC-MS/MS): For LC-MS/MS, electrospray ionization (ESI) is commonly used. The efficiency of ESI can be affected by the mobile phase composition and co-eluting matrix components (ion suppression).[3][4] Optimize your mobile phase additives and sample cleanup procedures.
-
Incorrect Mass Transitions (LC-MS/MS): Double-check that you are monitoring the correct precursor and product ion masses for DA-3-O-S.
-
Hydrolysis Issues: If your method involves hydrolysis, incomplete conversion of DA-3-O-S to dopamine will result in a low signal for the free form. Verify the efficiency of your hydrolysis step.[5][6]
-
Sample Preparation Losses: The analyte may be lost during sample preparation steps like protein precipitation or solid-phase extraction (SPE). Evaluate the recovery of your extraction method.[7]
-
Issue 3: High Signal Variability or Poor Reproducibility
-
Question: My results for this compound are not reproducible between injections or samples. What are the likely causes?
-
Answer: High variability is a common challenge and often points to matrix effects or inconsistencies in the analytical workflow.
-
Matrix Effects: This is a major source of variability in LC-MS/MS analysis, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte.[3][8]
-
Mitigation: Improve your sample cleanup procedure (e.g., use a more selective SPE sorbent), optimize your chromatography to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these effects.[9]
-
-
Inconsistent Sample Preparation: Ensure that all steps of your sample preparation, including pipetting, extraction, and evaporation, are performed consistently across all samples.
-
Internal Standard Issues: The internal standard should be added early in the sample preparation process to account for variability in all subsequent steps. Using a stable isotope-labeled internal standard for DA-3-O-S is highly recommended. Using catecholamine sulfates as internal standards has been shown to be more accurate than using free catecholamines.[10]
-
System Contamination and Carryover: Contamination in the LC-MS system can lead to inconsistent results.[11][12] Regularly clean the system and check for carryover by injecting a blank solvent after a high-concentration sample.
-
Frequently Asked Questions (FAQs)
Sample Preparation & Handling
-
Q1: What is the best way to store plasma/urine samples for this compound analysis?
-
Q2: Do I need to hydrolyze my samples to measure this compound?
-
A2: No, if you are measuring intact this compound directly, for example by LC-MS/MS, hydrolysis is not necessary. Hydrolysis is required if your method involves measuring the released dopamine after cleaving the sulfate group.[5]
-
-
Q3: What are the common methods for sample cleanup?
-
A3: Common sample cleanup techniques include protein precipitation (for plasma/serum), liquid-liquid extraction, and solid-phase extraction (SPE). SPE is often preferred for its ability to provide cleaner extracts and reduce matrix effects.[1]
-
Analytical Methods
-
Q4: What is the most common analytical technique for measuring this compound?
-
Q5: Why is it important to separate this compound from its isomer, Dopamine 4-O-sulfate?
-
Q6: What type of internal standard should I use?
-
A6: A stable isotope-labeled internal standard (e.g., d3-Dopamine 3-O-sulfate) is the gold standard as it has nearly identical chemical and physical properties to the analyte and can effectively compensate for matrix effects and procedural losses.[9] If a stable isotope-labeled standard is not available, a structurally similar compound can be used, but it may not compensate for all sources of variability as effectively.
-
Data Presentation
Table 1: Reference Ranges of Dopamine and its Sulfates in Human Plasma
| Analyte | Concentration (pmol/mL) | Notes | Reference |
| This compound | 26.5 (S.D. 11.1) | Normal subjects | [14] |
| Dopamine 4-O-sulfate | 2.68 (S.D. 0.34) | Normal subjects | [14] |
| This compound | 13.8 (S.E.M. 1.9) | Basal levels in the early morning | [18] |
| Dopamine 4-O-sulfate | 3.2 (S.E.M. 0.5) | Basal levels in the early morning | [18] |
| Dopamine (Supine) | < 0.065 nmol/L (< 10 ng/mL) | Supine adults | [19] |
| Dopamine (Ambulatory) | < 0.13 nmol/L (< 20 ng/mL) | Ambulatory adults | [19] |
| Dopamine (Seated) | ≤ 240 pmol/L | 18 years and older | [20] |
Table 2: Performance Characteristics of an LC-MS/MS Method for Dopamine in Urine
| Parameter | Value | Reference |
| Linearity Range | 20 ng/mL to 1000 ng/mL | [21] |
| Correlation Coefficient (r²) | ≥ 0.998 | [21] |
| Lower Limit of Quantification (LLOQ) | 1.215 ng/mL | [21] |
| Lower Limit of Detection (LLOD) | 0.36 ng/mL | [21] |
| Mean Extraction Recovery | > 95.62% | [21] |
| Intra-day Precision (CV%) | ≤ 10.55% | [21] |
| Inter-day Precision (CV%) | ≤ 7.57% | [21] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: Add an appropriate amount of stable isotope-labeled internal standard (e.g., d3-Dopamine 3-O-sulfate) to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of plasma.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in the mobile phase, vortex, and transfer to an autosampler vial for injection.
Protocol 2: Acid Hydrolysis for Total Dopamine Measurement
Note: This protocol is for measuring total dopamine after conversion from its conjugated forms, including this compound.
-
Sample Aliquoting: Aliquot urine or plasma samples into screw-cap glass tubes.
-
Acidification: Add concentrated hydrochloric acid (HCl) to a final concentration of 4 mol/L.[6]
-
Hydrolysis: Tightly cap the tubes and incubate at 90-100°C for 30-60 minutes.[5][6]
-
Cooling: Cool the samples to room temperature.
-
Neutralization: Neutralize the samples with a suitable base (e.g., sodium hydroxide) to the appropriate pH for the subsequent extraction step.
-
Extraction: Proceed with a suitable extraction method, such as solid-phase extraction, to isolate the now-free dopamine.
Visualizations
Caption: Metabolic pathway of Dopamine to its sulfated metabolites.
Caption: General workflow for this compound analysis.
Caption: Decision tree for troubleshooting signal loss issues.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the hydrolysis of conjugated L-DOPA, dopamine and dihydroxyphenylacetic acid in human urine for assay by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing the recovery of dopamine sulfate in the assay of phenol sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Catecholamine sulfates as internal standards in HPLC determinations of sulfoconjugated catecholamines in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 14. Determination of dopamine-3- and 4-O-sulphate in human plasma and urine by anion-exchange high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0006275) [hmdb.ca]
- 16. caymanchem.com [caymanchem.com]
- 17. Method for analysis of dopamine sulfate isomers by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of oral and intravenous administrations of dopamine and L-dopa on plasma levels of two isomers of dopamine sulfate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dopamine: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 20. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 21. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of Dopamine 3-O-sulfate during sample processing
For researchers, scientists, and drug development professionals, accurate measurement of Dopamine 3-O-sulfate (DA-3-S) is critical. However, its stability during sample processing presents a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of DA-3-S in your experiments.
Core Concepts: Understanding this compound Degradation
This compound is a major, yet biologically inactive, metabolite of dopamine.[1] Its degradation, primarily through hydrolysis back to active dopamine, can lead to inaccurate quantification and misinterpretation of experimental results. This process is mainly catalyzed by arylsulfatase enzymes present in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the processing of samples containing this compound.
Q1: My measured this compound levels are unexpectedly low and inconsistent. What could be the cause?
A1: Low and variable DA-3-S levels are often due to degradation during sample handling and processing. The primary culprit is enzymatic hydrolysis by arylsulfatases. Several factors can contribute to this:
-
Improper Sample Temperature: Failure to immediately cool and freeze samples can allow enzymes to remain active.
-
Incorrect pH: The optimal pH for arylsulfatase activity is typically in the acidic to neutral range.
-
Repeated Freeze-Thaw Cycles: This can disrupt cellular compartments and release more degradative enzymes.
-
Suboptimal Anticoagulant/Preservative Choice: The type of anticoagulant and the absence of appropriate stabilizers can impact stability.
Q2: What is the recommended procedure for collecting and handling blood samples to ensure this compound stability?
A2: Proper collection and immediate processing are crucial. Follow this recommended workflow:
Key Steps:
-
Collection: Collect blood into pre-chilled tubes containing an appropriate anticoagulant, such as EDTA.
-
Immediate Cooling: Place the collected blood samples on ice immediately.
-
Centrifugation: Centrifuge the samples at 4°C as soon as possible to separate the plasma.
-
Stabilization: To the separated plasma, add a cocktail of stabilizers.
-
Storage: Immediately freeze the stabilized plasma samples at -80°C.
Q3: What stabilizers should I use to prevent this compound degradation?
A3: A combination of pH adjustment and enzymatic inhibition is the most effective strategy.
-
pH Adjustment: Adjusting the pH of the plasma or urine sample to pH 11 has been shown to effectively inhibit arylsulfatase activity. While a low pH (<3) also inhibits the enzyme, it can lead to acid-catalyzed hydrolysis of the sulfate conjugate.
-
Arylsulfatase Inhibitors: For complete inhibition, consider adding a broad-spectrum arylsulfatase inhibitor. While a specific inhibitor cocktail for DA-3-S is not commercially available, general inhibitors can be effective. Commonly cited inhibitors in the literature include:
-
Sodium chlorate
-
Suramin
-
Phenylmethylsulfonyl Fluoride (PMSF)
-
-
Antioxidants and Chelators: To prevent the degradation of any dopamine that may be formed due to residual hydrolysis, and to protect against oxidation in general, include:
-
Ascorbic acid (Vitamin C)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Q4: How stable is this compound under different storage conditions?
A4: The stability of DA-3-S is highly dependent on temperature and pH. The following table summarizes the expected stability under various conditions.
| Condition | Temperature | pH | Expected Stability of this compound | Recommendations |
| Short-term Storage | Room Temperature | Neutral | Low: Significant degradation within hours. | Avoid at all costs. |
| 4°C | Neutral | Moderate: Degradation can occur within 24 hours. | Use for temporary storage only if immediate freezing is not possible. | |
| 4°C | >11 | High: Stable for at least 48 hours. | Recommended for short-term storage and during processing. | |
| Long-term Storage | -20°C | Neutral | Moderate: Gradual degradation over weeks to months. | Not ideal for long-term storage. |
| -80°C | >11 | Very High: Stable for at least 4 years.[2] | Best practice for long-term storage. |
Q5: Are there specific considerations for processing urine samples?
A5: Yes, urine samples also contain arylsulfatases and require similar stabilization strategies as plasma.
-
Collection: Collect urine in a sterile container and cool it on ice immediately.
-
Centrifugation: Centrifuge at 4°C to remove any sediment.
-
pH Adjustment: Adjust the pH of the supernatant to 11 using a suitable base (e.g., sodium hydroxide).
-
Storage: Freeze the pH-adjusted urine at -80°C .
For untargeted metabolomics studies, it is crucial to add preservatives like sodium azide to prevent microbial growth, which can also degrade metabolites.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
Materials:
-
Pre-chilled K2EDTA blood collection tubes
-
Ice bucket
-
Refrigerated centrifuge (4°C)
-
Micropipettes and sterile tips
-
Cryovials for plasma storage
-
Stabilizer solution (e.g., 1 M NaOH to adjust pH, and/or specific arylsulfatase inhibitors)
-
-80°C freezer
Procedure:
-
Draw blood directly into a pre-chilled K2EDTA tube.
-
Immediately place the tube on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma supernatant without disturbing the buffy coat.
-
Transfer the plasma to a pre-chilled cryovial.
-
Optional but recommended: Add a stabilizer solution. For pH adjustment, add a small, precise volume of 1 M NaOH to bring the plasma pH to approximately 11. Mix gently.
-
Immediately cap the vial and store it at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol outline. Specific parameters will need to be optimized for your instrument and column.
Sample Preparation:
-
Thaw frozen stabilized plasma or urine samples on ice.
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled DA-3-S).
-
Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing an additive like formic acid to improve peak shape and ionization.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Mode: Negative electrospray ionization (ESI-) is often suitable for sulfated compounds.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
-
By implementing these strategies and protocols, you can significantly improve the stability of this compound in your samples, leading to more accurate and reliable experimental results.
References
Validation & Comparative
Dopamine 3-O-Sulfate vs. Dopamine 4-O-Sulfate: A Comparative Biological Activity Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of two key dopamine metabolites: Dopamine 3-O-sulfate (D3S) and Dopamine 4-O-sulfate (D4S). This document synthesizes available experimental data to elucidate their distinct pharmacological profiles.
Dopamine, a critical neurotransmitter in the central nervous system, undergoes extensive metabolism, with sulfation being a primary conjugation pathway. This process, catalyzed by sulfotransferase enzymes, particularly SULT1A3, results in the formation of two main isomers: this compound and Dopamine 4-O-sulfate. While historically considered inactive metabolites, emerging evidence suggests they may possess unique biological activities. Understanding the differences between these two sulfates is crucial for a comprehensive grasp of dopamine pharmacology and for the development of novel therapeutics targeting the dopaminergic system.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data on the biological activities of D3S and D4S.
| Compound | Receptor Subtype | Binding Affinity (Qualitative) | Reference |
| This compound | D2 | Highly Reduced | [1] |
| Dopamine 4-O-sulfate | D2 | Highly Reduced | [1] |
| Compound | Assay | Effect | Notable Findings | Reference |
| This compound | Inhibition of Angiotensin II-stimulated Aldosterone Secretion (in vitro, bovine adrenal cells) | Active | Inhibited aldosterone secretion. | [2] |
| Dopamine 4-O-sulfate | Inhibition of Angiotensin II-stimulated Aldosterone Secretion (in vitro, bovine adrenal cells) | Inactive | No effect on aldosterone secretion. | [2] |
| Dopamine 4-O-sulfate | Isolated Perfused Rat Heart | Indirect positive inotropic and chronotropic effects | Effects attributed to conversion to free dopamine and norepinephrine in atrial tissue. | [3] |
Table 2: Functional Activity. This table outlines the observed functional effects of this compound and Dopamine 4-O-sulfate in different experimental models.
Experimental Protocols
Detailed experimental protocols for the key findings are outlined below to provide a framework for reproducibility and further investigation.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol is a generalized representation based on standard methodologies for assessing ligand-receptor binding.
Objective: To determine the binding affinity of this compound and Dopamine 4-O-sulfate to dopamine D2 receptors.
Materials:
-
Rat striatal membranes (source of D2 receptors)
-
[³H]-Spiperone (radioligand)
-
This compound
-
Dopamine 4-O-sulfate
-
Unlabeled dopamine (for comparison)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer to a specific protein concentration.
-
Binding Reaction: In test tubes, combine the rat striatal membranes, [³H]-Spiperone at a fixed concentration, and varying concentrations of the unlabeled competitor (this compound, Dopamine 4-O-sulfate, or dopamine).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Aldosterone Secretion Assay
This protocol is a generalized representation for assessing the functional effects of compounds on aldosterone secretion.
Objective: To evaluate the effect of this compound and Dopamine 4-O-sulfate on angiotensin II-stimulated aldosterone secretion from adrenal cells.
Materials:
-
Bovine adrenal glomerulosa cells
-
Cell culture medium
-
Angiotensin II
-
This compound
-
Dopamine 4-O-sulfate
-
Dopamine
-
Aldosterone ELISA kit or radioimmunoassay kit
Procedure:
-
Cell Culture: Isolate and culture bovine adrenal glomerulosa cells until they form a confluent monolayer.
-
Stimulation: Pre-incubate the cells with varying concentrations of this compound, Dopamine 4-O-sulfate, or dopamine for a specific period.
-
Angiotensin II Challenge: Add angiotensin II to the cell culture medium to stimulate aldosterone secretion and incubate for a defined time.
-
Sample Collection: Collect the cell culture supernatant.
-
Aldosterone Measurement: Quantify the concentration of aldosterone in the supernatant using an ELISA or radioimmunoassay.
-
Data Analysis: Compare the levels of aldosterone secretion in the presence and absence of the test compounds to determine their inhibitory or stimulatory effects.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the comparative analysis of dopamine sulfates.
Caption: Dopamine Sulfation Pathway
Caption: Comparative Biological Activities
Caption: Experimental Workflow
References
- 1. 3- and 4-O-sulfoconjugated and methylated dopamine: highly reduced binding affinity to dopamine D2 receptors in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine 3-sulfate inhibits aldosterone secretion in cultured bovine adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine 4-sulfate: effects on isolated perfused rat heart and role of atria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dopamine 3-O-sulfate and Homovanillic Acid (HVA) Levels in Cerebrospinal Fluid
A guide for researchers and drug development professionals on two key dopamine metabolites in the central nervous system.
This guide provides a comprehensive comparison of Dopamine 3-O-sulfate and homovanillic acid (HVA) in cerebrospinal fluid (CSF), offering insights into their relative concentrations, clinical significance, and the analytical methodologies used for their quantification. This information is intended to assist researchers, scientists, and drug development professionals in designing experiments and interpreting data related to central dopamine metabolism.
Introduction
Dopamine, a critical neurotransmitter in the brain, is metabolized through several pathways, leading to various byproducts. Among these, homovanillic acid (HVA) is the most well-known and abundant, serving as a primary indicator of dopamine turnover. However, another significant metabolite, this compound, a product of the sulfation pathway, is also present in the CSF and provides additional information about dopamine disposition. Understanding the relative levels and interplay of these two metabolites can offer a more nuanced view of dopaminergic function in both healthy and pathological states.
Quantitative Data Summary
The concentrations of this compound and HVA in CSF can vary depending on the physiological or pathological condition of the individual. The following table summarizes representative quantitative data from published studies. It is important to note that values can differ between laboratories due to variations in analytical methods and patient cohorts.
| Analyte | Condition | Mean Concentration (± SD) or Range | Citation(s) |
| Homovanillic Acid (HVA) | Healthy Individuals | 34.7 ± 17.0 ng/mL | [1] |
| Early Parkinson's Disease | 164.57 ± 95.05 nM | [2] | |
| Acute Brain Injury | 150–2000 nM | [3] | |
| This compound | Early Parkinson's Disease | Estimated at ~12.6% of HVA | [2] |
| Acute Brain Injury | 2.5–630 nM | [3] |
Clinical Significance
Alterations in the CSF levels of HVA are well-documented in a variety of neurological and psychiatric disorders. Decreased HVA concentrations are a hallmark of dopamine deficiency and are consistently observed in conditions like Parkinson's disease.[4] Conversely, the clinical implications of changes in this compound levels are less well understood, though its presence suggests that sulfation is a significant pathway for dopamine metabolism in the brain.[3] The ratio of these metabolites may provide a more dynamic picture of dopamine metabolism, reflecting the relative activities of the methylation/oxidation and sulfation pathways.
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate of dopamine and the general workflow for its analysis, the following diagrams are provided.
References
- 1. Cerebrospinal fluid homovanillic acid in the DATATOP study on Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Markers of dopamine metabolism in Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical diagnosis of dopaminergic disturbances in paediatric patients: analysis of cerebrospinal fluid homovanillic acid and other biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dopamine 3-O-sulfate and Free Dopamine as Disease Progression Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dopamine 3-O-sulfate and free dopamine as potential markers for monitoring disease progression. While both molecules are central to the dopamine metabolic pathway, their utility as longitudinal biomarkers presents distinct advantages and limitations. This comparison is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Executive Summary
Free dopamine, the active neurotransmitter, has been the traditional focus of dopamine-related disease research. However, its low concentration and instability in plasma pose significant analytical challenges. In contrast, its major metabolite, this compound, is present in much higher concentrations and is more stable, making it a potentially more robust biomarker. This guide explores the current state of knowledge on both analytes, presenting available quantitative data, detailed experimental protocols for their measurement, and a discussion of their respective roles in the context of disease progression.
Data Presentation: Quantitative Comparison
While direct longitudinal studies comparing the efficacy of this compound and free dopamine as disease progression markers are limited, the following tables summarize key quantitative findings from cross-sectional and treatment-response studies.
Table 1: Basal Plasma Concentrations in Healthy Individuals
| Analyte | Mean Plasma Concentration (pmol/mL) | Reference |
| This compound | 26.5 (S.D. 11.1) | [1] |
| Dopamine 4-O-sulfate | 2.68 (S.D. 0.34) | [1] |
| Free Dopamine | Varies, typically low pg/mL to low ng/mL range | [2][3] |
Table 2: Analyte Levels in Parkinson's Disease Patients
| Condition | Analyte | Sample Type | Key Finding | Reference |
| Parkinson's Disease (untreated) | Dopamine Sulfate | Brain Tissue | Concentrations are extremely low compared to free dopamine in the striatum and frontal cortex. | [4] |
| Parkinson's Disease (L-dopa treated) | This compound | Urine | Excretion is 19.6 times that of dopamine 4-O-sulfate with 4.0 g/day L-dopa treatment. | [5] |
| Parkinson's Disease (L-dopa treated) | Free and Total Dopamine | Plasma | Levels of both are quantified post-administration of L-dopa/carbidopa. | [2][3] |
Table 3: Analytical Method Performance
| Analyte | Method | Sample Type | Limit of Quantification (LOQ) | Reference |
| Free Dopamine | LC-MS/MS | Human Plasma | 0.05 ng/mL | [2][3] |
| Total Dopamine (including sulfates) | LC-MS/MS | Human Plasma | 1 ng/mL | [2][3] |
| This compound & 4-O-sulfate | HPLC with fluorimetric detection | Human Plasma | 0.3 pmol | [1] |
| Free Dopamine | LC-MS/MS | Human Plasma | 5 ng/mL | [6] |
Signaling and Metabolic Pathways
The metabolism of dopamine is a critical factor in its potential role as a biomarker. Free dopamine is synthesized from L-DOPA and is then either taken up by neurons, degraded by enzymes like MAO and COMT, or sulfated. The sulfation of dopamine, primarily to this compound, is catalyzed by the enzyme sulfotransferase 1A3 (SULT1A3). This process is a major route of dopamine metabolism, particularly in the gastrointestinal tract.[7][8]
Experimental Protocols
Accurate and reproducible quantification of this compound and free dopamine is crucial for their evaluation as biomarkers. Below are detailed methodologies based on published literature.
Protocol 1: Quantification of Free and Total Dopamine in Human Plasma by LC-MS/MS
This method allows for the determination of both free dopamine and total dopamine (after hydrolysis of conjugates like this compound).
1. Sample Preparation:
-
For Free Dopamine:
-
To 100 µL of human plasma, add an internal standard (e.g., deuterated dopamine).
-
Perform solid-phase extraction (SPE) using a phenylboronic acid cartridge to selectively bind the cis-diol group of dopamine.
-
Wash the cartridge to remove interfering substances.
-
Elute the dopamine from the cartridge.
-
-
For Total Dopamine:
-
To 100 µL of human plasma, add an internal standard.
-
Perform acid hydrolysis to convert dopamine conjugates (sulfates and glucuronides) to free dopamine.
-
Proceed with the same SPE procedure as for free dopamine.
-
2. Derivatization:
-
The eluted dopamine is derivatized with ethylchloroformate to improve its chromatographic retention and mass spectrometric detection.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
Monitor specific multiple reaction monitoring (MRM) transitions for the derivatized dopamine and its internal standard.
-
Protocol 2: Quantification of this compound and 4-O-sulfate in Human Plasma by HPLC with Fluorimetric Detection
This method is specific for the isomeric dopamine sulfates.
1. Sample Preparation:
-
Deproteinize plasma samples (e.g., with perchloric acid).
-
Partially purify the sample using Dowex 1 and Dowex 50 columns to isolate the sulfate conjugates.
2. HPLC Analysis:
-
High-Performance Liquid Chromatography (HPLC):
-
Use an anion-exchange column to separate this compound and Dopamine 4-O-sulfate.
-
-
Post-Column Hydrolysis and Derivatization:
-
The separated isomers are hydrolyzed online to free dopamine.
-
The resulting dopamine is then derivatized using a reagent like p-aminobenzoic acid in a continuous-flow reaction system to produce a fluorescent product.
-
3. Detection:
-
Use a fluorescence detector to quantify the derivatized dopamine, which corresponds to the concentration of the original sulfate isomers.
Reference: [1]
Head-to-Head Comparison
| Feature | This compound | Free Dopamine |
| Plasma Concentration | High (nmol/L range) | Very low (pmol/L to low nmol/L range) |
| Stability in Plasma | Relatively stable | Prone to oxidation |
| Analytical Sensitivity Requirement | Lower | High |
| Direct Biological Activity | Inactive metabolite | Active neurotransmitter |
| Reflection of Acute Changes | May reflect overall dopamine turnover over a longer period. | May reflect more acute changes in dopamine release and reuptake. |
| Influence of Peripheral Metabolism | Significantly influenced by gastrointestinal and hepatic metabolism.[7][8] | Also subject to peripheral metabolism, but its role as a central neurotransmitter is more direct. |
| Current Evidence as a Progression Marker | Limited direct evidence. Its high concentration and stability make it a promising candidate for longitudinal studies. | Some studies have correlated changes in dopamine transporter availability (an indirect measure of dopaminergic integrity) with motor symptom progression in Parkinson's disease. However, direct measurement of free dopamine in plasma as a progression marker is challenging and less established. |
Discussion and Future Directions
The primary advantage of This compound as a biomarker is its high concentration and stability in plasma, which can overcome many of the pre-analytical and analytical challenges associated with measuring free dopamine. Its levels reflect the activity of the dopamine system, including the metabolism of L-dopa, a common treatment for Parkinson's disease.[5] However, a major consideration is that plasma this compound is largely derived from peripheral metabolism, particularly in the gut, and may not directly reflect central nervous system dopaminergic tone.[7][8]
Free dopamine , on the other hand, is the biologically active molecule, and its levels in the central nervous system are directly related to the pathophysiology of diseases like Parkinson's. However, its translation to a peripheral biomarker is complicated by its low and fluctuating plasma concentrations, and the fact that peripheral levels are influenced by various factors including diet and the autonomic nervous system.
For both analytes, there is a clear need for well-designed, large-scale longitudinal studies that correlate their plasma concentrations with clinical measures of disease progression over time. Such studies should include standardized collection and processing protocols to minimize pre-analytical variability. The development of more sensitive and robust analytical methods will also be crucial in advancing our understanding of the utility of these biomarkers.
References
- 1. Determination of dopamine-3- and 4-O-sulphate in human plasma and urine by anion-exchange high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of free and total dopamine in human plasma by LC-MS/MS: the importance of sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of brain dopamine sulfate levels in relation to free dopamine and homovanillic acid in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The separation and identification of this compound and dopamine 4-O-sulfate in urine of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
The Unseen Competitor: Assessing Dopamine 3-O-Sulfate Cross-Reactivity in Dopamine Immunoassays
For researchers, scientists, and drug development professionals, the accurate measurement of dopamine is critical. However, a significant potential for interference exists from its major metabolite, Dopamine 3-O-sulfate, which circulates at substantially higher concentrations than dopamine itself. This guide provides a comparative overview of commercially available dopamine immunoassays and highlights the critical, yet often overlooked, issue of this compound cross-reactivity.
While many manufacturers of dopamine enzyme-linked immunosorbent assay (ELISA) kits claim high specificity for dopamine, the quantitative data regarding cross-reactivity with this compound is conspicuously absent from most product literature. Given that this compound is the most abundant metabolite of dopamine in human circulation, its potential to cross-react with antibodies intended for dopamine could lead to a significant overestimation of dopamine levels, thereby compromising experimental results and their interpretation.[1][2]
This guide aims to equip researchers with the necessary information to critically evaluate dopamine immunoassays and provides a framework for assessing potential cross-reactivity.
Comparative Overview of Dopamine ELISA Kits
The following table summarizes the key features of several commercially available dopamine ELISA kits. It is important to note that while manufacturers often state a lack of significant cross-reactivity with "dopamine analogs" or "related catecholamines," specific percentage cross-reactivity data for this compound is generally not provided.[3][4][5][6]
| Feature | Immusmol | Cloud-Clone Corp. | MyBioSource | Abcam | Elabscience | Invitrogen | FineTest |
| Product Name | Dopamine ELISA kit | ELISA Kit for Dopamine (DA) | General Dopamine (DA) ELISA Kit | Dopamine ELISA Kit (ab285238) | DA(Dopamine) ELISA Kit | Dopamine Competitive ELISA Kit | DA(Dopamine) ELISA Kit |
| Assay Type | Competitive ELISA | Competitive Inhibition | Competitive | Competitive | Competitive-ELISA | Competitive ELISA | Competitive-ELISA |
| Sample Types | Plasma, serum, urine, CSF, culture supernatants, tissue homogenates | Serum, plasma and other biological fluids | Serum, plasma and other biological fluids | Serum, plasma, tissue homogenates, cell culture supernatants, other biological fluids | Serum, plasma, cell culture supernatant and other biological samples | Serum, plasma and other biological fluids | Serum, plasma, cell culture supernatant and other biological samples |
| Sensitivity | 3.3 pg/mL[3] | < 4.71pg/mL | < 4.71pg/mL | < 0.938 ng/mL[4] | 4.58 pg/mL | 18.75 pg/mL | 0.938ng/ml |
| Detection Range | 0.5 – 80 ng/mL[3] | 12.35-1,000pg/mL | 12.35-1,000pg/mL | 1.56 - 100 ng/mL[4] | 31.25-2000 pg/mL | 31.25-2,000 pg/mL | 1.563-100ng/ml |
| Cross-reactivity with this compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Cross-reactivity with other analogs | No significant cross-reactivity with Dopamine analogs observed[3] | No significant cross-reactivity or interference between Dopamine (DA) and analogues was observed | No significant cross-reactivity or interference between DA and analogues was observed | Specifically binds with DA - no apparent cross-reactivity with other analogues[4] | No significant cross-reactivity or interference between Universal DA and analogues was observed | Information not readily available | Specifically recognize DA, no obvious cross reaction with other analogues |
The Dopamine Signaling Pathway and the Role of Metabolism
To understand the importance of immunoassay specificity, it is crucial to consider the metabolic fate of dopamine. As illustrated in the diagram below, dopamine is metabolized into several compounds, with this compound being a major end product.
References
- 1. The separation and identification of this compound and dopamine 4-O-sulfate in urine of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0006275) [hmdb.ca]
- 3. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 4. Dopamine ELISA Kit (ab285238) | Abcam [abcam.com]
- 5. Dopamine ELISA kit I Ultra-Sensitive I Cited in 30+ papers [immusmol.com]
- 6. DA(Dopamine) ELISA Kit - Elabscience® [elabscience.com]
Longitudinal studies comparing Dopamine 3-O-sulfate levels in healthy vs. diseased populations
A Comparative Analysis of Dopamine 3-O-Sulfate Levels in Healthy and Diseased Populations
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in plasma/cerebrospinal fluid (CSF) and urine from various studies. These studies, while not strictly longitudinal, provide valuable comparative snapshots between healthy controls and patient populations.
Table 1: this compound Levels in Plasma and Cerebrospinal Fluid (CSF)
| Population | Matrix | D3-O-S Concentration | Key Findings & Disease Context | Reference |
| Healthy Subjects | Plasma | 13.8 ± 1.9 pmol/mL | Basal levels in the early morning. | [2] |
| Plasma | 26.5 ± 11.1 pmol/mL | Normal physiological range. | [3] | |
| Parkinson's Disease | CSF | Significantly elevated in PD patients vs. healthy and prodromal individuals. | Correlated with disease progression, levodopa-equivalent dose, and non-motor symptoms.[4] Mendelian randomization analysis suggests a potential causal relationship between higher D3-O-S levels and PD risk.[4][5] | [4][5] |
| Essential Hypertension | Plasma | Higher than in control subjects. | Levels decreased towards control values after normalization of blood pressure with medication. | [6][7] |
| Renal Hypertension | Plasma | Highest compared to essential hypertension and control subjects. | Suggests a potential link between the severity of hypertension and D3-O-S levels. | [6][7] |
Table 2: this compound Levels in Urine
| Population | Matrix | D3-O-S Excretion Rate/Concentration | Key Findings & Disease Context | Reference |
| Healthy Subjects | Urine | 1.73 ± 0.56 nmol/min | Urinary excretion reflects plasma levels. | [3] |
| Parkinson's Disease | Urine | Amount excreted was 19.6 times that of dopamine 4-O-sulfate in patients treated with 4.0 g/day of L-dopa. | D3-O-S is the predominant isomer, especially after L-dopa administration.[8] | [8][9] |
Featured Experimental Protocols
The accurate quantification of this compound is crucial for its study. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the most common analytical technique.
HPLC with Fluorimetric Detection
This method is used for the determination of D3-O-S and its isomer, dopamine 4-O-sulfate, in human plasma and urine.
-
Sample Preparation : Plasma or urine samples are partially purified using Dowex 1 and Dowex 50 columns to isolate the sulfate conjugates.
-
Chromatography : Anion-exchange HPLC is employed to separate the two dopamine sulfate isomers.
-
Post-Column Hydrolysis and Detection : After separation, the compounds are hydrolyzed and then determined automatically by the p-aminobenzoic acid method in a continuous-flow reaction system, with subsequent fluorimetric detection.
-
Detection Limit : The detection limit for both isomers is reported to be 0.3 pmol.
-
Reference :[3]
HPLC with Electrochemical Detection
This technique has been utilized for determining dopamine sulfate in human brain tissues.
-
Sample Preparation : Brain tissue specimens are homogenized and processed to extract dopamine and its metabolites.
-
Chromatography : High-Performance Liquid Chromatography is used to separate the analytes of interest.
-
Detection : Electrochemical detection is employed for the sensitive quantification of dopamine sulfate.
-
Key Application : This method has been used to demonstrate that D3-O-S concentrations are very low in the brain (striatum and frontal cortex) compared to free dopamine and its levels in CSF, plasma, and urine.
-
Reference :[10]
Visualizations: Pathways and Workflows
Dopamine Sulfation Metabolic Pathway
The primary route for the formation of this compound is the sulfation of dopamine, a reaction catalyzed by the enzyme sulfotransferase 1A3 (SULT1A3). This enzyme shows a strong preference for the 3-hydroxy group of dopamine[1].
Caption: Metabolic pathway of Dopamine to this compound.
Generalized Experimental Workflow for D3-O-S Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
Caption: General workflow for this compound analysis.
Dopaminergic Pathways and Disease
The dysregulation of dopamine metabolism, including the formation of D3-O-S, is implicated in several neurological and cardiovascular disorders. The revised dopamine hypothesis of schizophrenia, for instance, suggests a complex interplay of hyperactive and hypoactive dopamine transmission in different brain regions[11][12]. In Parkinson's disease, the loss of dopaminergic neurons leads to a deficiency in dopamine, and treatment with L-Dopa results in a significant production of D3-O-S[8][9]. In hypertension, the dopaminergic system is involved in blood pressure regulation[13].
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006275) [hmdb.ca]
- 2. Effects of oral and intravenous administrations of dopamine and L-dopa on plasma levels of two isomers of dopamine sulfate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of dopamine-3- and 4-O-sulphate in human plasma and urine by anion-exchange high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential cerebrospinal fluid metabolomic biomarkers and early prediction model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological significance of plasma sulfoconjugated dopamine in patients with hypertension--clinical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological significance of plasma sulfoconjugated dopamine: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The separation and identification of this compound and dopamine 4-O-sulfate in urine of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine 3-O-sulphate, an end product of L-dopa metabolism in Parkinson patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of brain dopamine sulfate levels in relation to free dopamine and homovanillic acid in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine in schizophrenia: a review and reconceptualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of dopamine in the pathogenesis of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Plasma Dopamine 3-O-Sulfate: A Viable Biomarker for Neurodegenerative Disease Severity? A Comparative Analysis
For researchers, scientists, and drug development professionals, the identification of reliable biomarkers to track the clinical severity of neurodegenerative diseases is a critical unmet need. While various candidates are under investigation, this guide provides a comparative analysis of plasma Dopamine 3-O-sulfate against more established biomarkers such as alpha-synuclein (α-synuclein), phosphorylated tau (p-tau181), and neurofilament light chain (NfL) in correlating with clinical severity scores in neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD).
Currently, there is a notable lack of published research directly correlating plasma concentrations of this compound with clinical severity scores in neurodegenerative diseases. One study investigating cerebrospinal fluid (CSF) found that concentrations of dopamine (DA) metabolites, including DA-3-sulfate, did not correlate with a variety of indices of PD severity[1]. This absence of evidence significantly limits its current utility as a biomarker for disease progression.
In contrast, several other plasma biomarkers have demonstrated promising correlations with clinical severity scores, offering more immediate potential for clinical and research applications.
Comparative Data on Biomarker Performance
The following tables summarize the available quantitative data for this compound and leading alternative biomarkers concerning their correlation with clinical severity in Parkinson's Disease and Alzheimer's Disease.
Table 1: Biomarker Correlation with Clinical Severity in Parkinson's Disease
| Biomarker | Clinical Severity Score | Correlation Data | Reference |
| This compound (CSF) | Various PD severity indices | No correlation observed. | [1] |
| Plasma α-synuclein | UPDRS Part III | Higher levels associated with worse motor scores (β = 3.105, p = 0.047). | [2] |
| Modified Hoehn & Yahr (H-Y) | Higher levels associated with worse H-Y stages (β = 0.203, p = 0.008). | [2] | |
| MMSE | Levels negatively correlated with MMSE scores, even after adjusting for confounders. | [3] | |
| Plasma Neurofilament Light (NfL) | Global Parkinsonian Signs | Higher concentrations associated with more severe signs (OR 2.44). | [4] |
| Incident Clinical PD | Associated with clinical PD up to 5 years prior to diagnosis. | [4] |
Table 2: Biomarker Correlation with Clinical Severity in Alzheimer's Disease
| Biomarker | Clinical Severity Score | Correlation Data | Reference |
| This compound | N/A | No data available. | |
| Plasma p-tau181 | Tau PET scans | Predicted positive Tau PET scans (AUC = 0.87-0.91). | [5] |
| Progression to AD dementia | High levels were associated with subsequent development of AD dementia in cognitively unimpaired and MCI subjects. | [5] | |
| MCI to AD conversion | Patients with MCI above a certain cut-off value had a higher risk of converting to AD dementia (HR = 1.84). | [6] | |
| Plasma Neurofilament Light (NfL) | Cognitive Decline | Increased levels correlated with cognitive decline, independent of age. | [7] |
| CDR Progression | Higher levels predicted faster progression for both Aβ+ (HR = 2.94) and Aβ- (HR = 3.11) individuals. | [8] | |
| Neurodegeneration | Correlated with the severity of medial temporal lobe atrophy from early stages of AD. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of the experimental protocols for the discussed biomarkers.
Measurement of Plasma this compound
A high-performance liquid chromatographic (HPLC) method with fluorimetric detection is a common technique for determining this compound isomers in plasma. The protocol involves:
-
Sample Preparation: Partial purification of plasma samples using Dowex 1 and Dowex 50 columns. For direct injection, deproteinization of plasma is required.
-
Chromatographic Separation: Separation of the isomers using an anion exchanger HPLC system.
-
Detection: Post-column hydrolysis followed by automated determination using the p-aminobenzoic acid method in a continuous-flow reaction system, which is highly specific for dopamine. The detection limit is approximately 0.3 pmol[10].
Measurement of Plasma Alpha-Synuclein
Several methods are employed to measure plasma α-synuclein, with seed amplification assays (SAA) being a prominent and highly sensitive technique.
-
Principle of SAA: This method exploits the "prion-like" ability of misfolded α-synuclein aggregates (seeds) in a sample to induce the misfolding and aggregation of recombinant α-synuclein monomers[11][12][13].
-
Reaction: The patient's plasma (or CSF) is incubated with recombinant α-synuclein and a fluorescent dye, such as Thioflavin T (ThT), which binds to amyloid fibrils[11].
-
Amplification and Detection: The mixture is subjected to cycles of shaking and incubation. Shaking fragments the growing fibrils, creating more seeds for amplification. The resulting increase in aggregated α-synuclein is monitored in real-time by measuring the ThT fluorescence[11].
Measurement of Plasma p-tau181
Ultrasensitive single-molecule array (Simoa) technology is frequently used for the quantification of plasma p-tau181.
-
Assay Principle: Simoa utilizes paramagnetic beads coated with capture antibodies specific for the target protein. These beads are incubated with the plasma sample, along with a biotinylated detection antibody.
-
Signal Generation: The beads are then washed and incubated with a streptavidin-β-galactosidase (SβG) conjugate. After another wash, the beads are loaded into a Simoa disc containing thousands of microwells, each large enough to hold a single bead. A resorufin β-D-galactopyranoside (RGP) substrate is added, and the wells are sealed.
-
Digital Readout: If the target protein is present, the SβG enzyme hydrolyzes the RGP substrate, producing a fluorescent signal in the well. The Simoa instrument counts the number of fluorescent wells to provide a digital readout of the protein concentration[14][15].
Measurement of Plasma Neurofilament Light Chain (NfL)
Similar to p-tau181, plasma NfL is often measured using the Simoa platform.
-
Sample Preparation: Plasma samples are thawed, gently mixed, and centrifuged to remove debris.
-
Simoa Assay: The Simoa NF-light Kit is used on a Simoa HD-1 or HD-X analyzer. The principle is the same as described for p-tau181, involving capture antibody-coated beads, a detection antibody, and an enzymatic reaction in microwells for a digital readout of individual protein molecules[16][17][18].
-
Quality Control: Each assay plate includes internal quality control samples with high and low NfL concentrations to ensure accuracy and reproducibility[16].
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
Based on the current scientific literature, plasma this compound does not appear to be a viable biomarker for tracking the clinical severity of neurodegenerative diseases due to a lack of correlating evidence. In stark contrast, plasma biomarkers such as α-synuclein, p-tau181, and NfL have demonstrated significant correlations with various clinical severity scores and progression markers in Parkinson's Disease and Alzheimer's Disease. These alternative biomarkers are supported by robust and sensitive analytical methods, making them more promising candidates for use in clinical trials and, potentially, future clinical practice. Further research is warranted to explore any potential role of this compound in the pathophysiology of these diseases, but its utility as a severity biomarker remains unsubstantiated.
References
- 1. Markers of dopamine metabolism in Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma α‐synuclein and phosphorylated tau 181 as a diagnostic biomarker panel for de novo Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnnp.bmj.com [jnnp.bmj.com]
- 4. Association of Neurofilament Light With the Development and Severity of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma P-tau181 in Alzheimer's disease: relationship to other biomarkers, differential diagnosis, neuropathology and longitudinal progression to Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical value of plasma pTau181 to predict Alzheimer's disease pathology in a large real-world cohort of a memory clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The potential of blood neurofilament light as a marker of neurodegeneration for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of dopamine-3- and 4-O-sulphate in human plasma and urine by anion-exchange high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The standardization of synuclein seed amplification assays – Synexa Life Sciences [synexagroup.com]
- 12. mdpi.com [mdpi.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. pubcompare.ai [pubcompare.ai]
- 15. news-medical.net [news-medical.net]
- 16. Establishment of reference values for plasma neurofilament light based on healthy individuals aged 5–90 years - PMC [pmc.ncbi.nlm.nih.gov]
- 17. markvcid.partners.org [markvcid.partners.org]
- 18. quanterix.com [quanterix.com]
Establishing Reference Ranges for Dopamine 3-O-Sulfate: A Comparative Guide for Researchers
This guide provides a comparative overview of methodologies for establishing reference ranges for Dopamine 3-O-sulfate (DA-3-S), a major but often overlooked metabolite of dopamine. For researchers, scientists, and drug development professionals, accurate reference ranges are critical for interpreting clinical and preclinical data. This document outlines the current state of knowledge on DA-3-S levels, compares analytical techniques, and provides detailed experimental protocols.
Introduction to this compound
Dopamine, a critical neurotransmitter, is primarily metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). However, a significant alternative pathway is sulfation, catalyzed by the sulfotransferase enzyme SULT1A3, which converts dopamine to this compound and Dopamine 4-O-sulfate. In humans, the 3-O-sulfated isomer is the predominant form found in circulation.[1] Despite its abundance, reference ranges for DA-3-S, particularly across different age groups, are not well-established. This guide aims to collate the available data and provide the necessary technical information to facilitate further research in this area.
Quantitative Data on this compound Levels
The existing literature on reference ranges for this compound is sparse, with most studies focusing on adult populations. There is a notable lack of comprehensive data for pediatric and geriatric cohorts. The available data from healthy adult subjects are summarized below. One study involving healthy infants and children noted that plasma concentrations of sulfoconjugated catecholamines were within the adult range, though specific data for this compound were not provided.[2]
| Analyte | Matrix | Age Group | Reference Range | Method | Source |
| This compound | Plasma | Adult | 26.5 (± 11.1) pmol/mL | HPLC with Fluorometric Detection | Yamamoto et al., 1985[3] |
| This compound | Plasma | Adult | 13.8 (± 1.9) pmol/mL | HPLC-Fluorometry | Imai et al., 1987 |
| This compound | Urine | Adult | 1.73 (± 0.56) nmol/min | HPLC with Fluorometric Detection | Yamamoto et al., 1985[3] |
| Dopamine 4-O-sulfate | Plasma | Adult | 2.68 (± 0.34) pmol/mL | HPLC with Fluorometric Detection | Yamamoto et al., 1985[3] |
| Dopamine 4-O-sulfate | Urine | Adult | 0.27 (± 0.04) nmol/min | HPLC with Fluorometric Detection | Yamamoto et al., 1985[3] |
Note: The data presented are from older studies, and there is a clear need for contemporary research to establish robust reference ranges across diverse age groups using modern analytical techniques.
Dopamine Metabolism and the Sulfation Pathway
Dopamine is synthesized from the amino acid L-tyrosine. Its primary degradation pathways lead to the formation of homovanillic acid (HVA). The sulfation pathway represents an important alternative, particularly in the gut, catalyzed by SULT1A3.
Experimental Protocols
The two primary analytical methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with fluorometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and specificity.
Method 1: HPLC with Fluorometric Detection
This method, based on the work by Yamamoto et al. (1985), involves anion-exchange chromatography followed by post-column hydrolysis and fluorimetric detection.[3]
A. Sample Preparation (Plasma)
-
To 1 mL of plasma, add 10 mg of aluminum oxide and 1 mL of 1.5 M Tris-HCl buffer (pH 8.6).
-
Shake for 10 minutes, then centrifuge at 3000 rpm for 5 minutes.
-
Discard the supernatant. Wash the aluminum oxide pellet three times with 2 mL of distilled water.
-
Elute the catecholamines from the aluminum oxide with 200 µL of 0.2 M acetic acid.
-
Inject a 100-200 µL aliquot into the HPLC system. Alternatively, for direct injection, deproteinize plasma with an equal volume of 0.4 M perchloric acid, centrifuge, and inject the supernatant.
B. Sample Preparation (Urine)
-
Dilute urine 1:10 with distilled water.
-
Pass the diluted urine through a Dowex 50 (H+) column to remove free dopamine.
-
The eluate containing the sulfated conjugates can be directly injected.
C. HPLC Conditions
-
Column: Anion-exchange column (e.g., Partisil-10 SAX).
-
Mobile Phase: 0.1 M KH2PO4 buffer (pH 4.8).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
D. Post-Column Reaction and Detection
-
The column effluent is mixed with a stream of 1 M HCl and heated to 100°C in a reaction coil to hydrolyze the sulfate conjugates.
-
The hydrolysate is then cooled and mixed with a p-aminobenzoic acid solution for fluorometric derivatization.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 480 nm.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher throughput and superior analytical performance. The following is a representative protocol, as specific validated methods for DA-3-S are not widely published.
A. Sample Preparation ('Dilute and Shoot' for Urine)
-
Centrifuge urine at 10,000 x g for 10 minutes at 4°C.
-
Dilute the supernatant 1:5 with the initial mobile phase (e.g., 98% water with 0.1% formic acid).
-
Add an appropriate internal standard (e.g., d3-Dopamine 3-O-sulfate).
-
Vortex and inject into the LC-MS/MS system.
B. LC Conditions
-
Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: Start at 2% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
C. MS/MS Conditions
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions (Hypothetical):
-
This compound: Q1: 234.0 m/z -> Q3: 154.0 m/z (loss of SO3).
-
Internal Standard (d3-DA-3-S): Q1: 237.0 m/z -> Q3: 157.0 m/z.
-
-
Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific instrument used.
Workflow for Establishing Reference Ranges
The process of establishing de novo reference ranges is a systematic endeavor requiring careful planning and execution.
Comparison of Analytical Alternatives
| Feature | HPLC with Fluorometric Detection | LC-MS/MS |
| Specificity | Moderate; relies on chromatographic separation and specific derivatization. Potential for interferences. | High to Very High; based on mass-to-charge ratio of precursor and product ions. |
| Sensitivity | Good (pmol range).[3] | Excellent (sub-pmol to fmol range). |
| Throughput | Lower; often requires extensive sample preparation and longer run times. | Higher; compatible with simpler sample preparation ('dilute and shoot') and faster chromatography. |
| Development Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Multiplexing | Limited; difficult to measure multiple analytes in a single run. | Excellent; can simultaneously measure multiple dopamine metabolites. |
| Confirmation | Based on retention time. | Confirmatory via specific precursor-product ion transitions. |
Future Directions
The significant gaps in our knowledge of this compound concentrations across the human lifespan present a clear opportunity for impactful research. Future studies should focus on:
-
Pediatric and Geriatric Cohorts: Establishing reference ranges in these populations is a high priority.
-
Method Validation: Publishing detailed, validated LC-MS/MS methods for this compound in various biological matrices.
-
Clinical Correlation: Investigating the association between this compound levels and various physiological and pathological states.
By addressing these areas, the scientific and medical communities can better understand the role of this abundant metabolite in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma concentrations of free and sulfoconjugated dopamine, epinephrine, and norepinephrine in healthy infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of dopamine-3- and 4-O-sulphate in human plasma and urine by anion-exchange high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Dopamine 3-O-sulfate as a surrogate marker for central dopamine turnover
For researchers, scientists, and drug development professionals, accurately measuring central dopamine (DA) turnover is critical for understanding neurological disorders and developing effective therapeutics. While direct measurement of DA release in the human brain is invasive and complex, several surrogate markers in biological fluids are utilized. This guide provides an objective comparison of Dopamine 3-O-sulfate (DA-3-O-S) against the established markers, Homovanillic Acid (HVA) and 3,4-Dihydroxyphenylacetic Acid (DOPAC), as indicators of central dopamine turnover, supported by experimental data and detailed protocols.
Executive Summary
The measurement of dopamine metabolites in cerebrospinal fluid (CSF) remains the gold standard for assessing central dopamine turnover. HVA and DOPAC are the most extensively studied and validated CSF biomarkers for this purpose.[1][2][3] this compound (DA-3-O-S) has been investigated as a potential marker; however, its utility, particularly when measured in plasma, is confounded by its predominantly peripheral origins. This guide will delve into the evidence for each marker, providing a clear comparison of their performance, advantages, and limitations.
Comparison of Dopamine Turnover Markers
The ideal surrogate marker for central dopamine turnover should be specific to brain dopamine metabolism, readily cross the blood-brain barrier for peripheral measurement, and correlate strongly with clinical or imaging-based evidence of dopaminergic activity. The following table summarizes the key characteristics of DA-3-O-S, HVA, and DOPAC.
| Feature | This compound (DA-3-O-S) | Homovanillic Acid (HVA) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) |
| Primary Origin | Plasma: Predominantly from sulfation of dopamine in the gastrointestinal tract. CSF: Present in the brain, suggesting central metabolism.[4] | Primarily from the metabolism of dopamine in the brain via MAO and COMT. | Primarily from the intra-neuronal metabolism of dopamine in the brain via MAO. |
| Primary Sample Matrix | Plasma, Urine, CSF | Cerebrospinal Fluid (CSF) | Cerebrospinal Fluid (CSF) |
| Invasiveness of Collection | Low (Plasma/Urine) to High (CSF) | High (CSF) | High (CSF) |
| Validation as Central DA Turnover Marker | Plasma: Not validated; poor correlation with central DA activity. CSF: Investigated, but less established than HVA/DOPAC.[5] | Well-established; considered the most abundant product of DA turnover in the CSF.[1][6] | Well-established; levels in CSF correlate with nigrostriatal pathway damage.[1][3] |
| Clinical Utility | Plasma: Potential biomarker for Aromatic Amino Acid Decarboxylase (AADC) deficiency. CSF: Limited data, but may reflect dopamine availability.[5] | Reduced levels in CSF are a consistent finding in Parkinson's disease.[1] Levels correlate with disease severity.[1] | Reduced levels in CSF are found in Parkinson's disease and correlate with dopaminergic deficits.[1][2][3] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic origins and the general process of validating these biomarkers, the following diagrams are provided.
Detailed Discussion of Markers
This compound (DA-3-O-S)
DA-3-O-S is a major metabolite of dopamine, formed through the action of the sulfotransferase enzyme SULT1A3. While it is present in the central nervous system, studies have shown that levels of dopamine sulfate in plasma are primarily derived from dopamine metabolism in the gastrointestinal tract. One study found that ingestion of a banana, which is rich in dopamine, led to a threefold increase in plasma dopamine sulfate without a corresponding increase in the CSF.[7] This indicates that the blood-brain barrier is not readily permeable to dopamine sulfates from the blood.
However, there is evidence of DA-3-O-S being produced within the brain, and it has been detected in human CSF and brain microdialysis samples, where it is more abundant than its isomer, dopamine 4-O-sulfate.[4] In a study of patients with advanced Parkinson's disease, CSF levels of dopamine sulfate were found to correlate with the clinical response to levodopa treatment, suggesting it could be an index of dopamine availability in the parkinsonian brain.[5]
Homovanillic Acid (HVA)
HVA is the main end-product of dopamine metabolism, generated by the sequential action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). It is the most abundant dopamine metabolite in the CSF.[6] Numerous studies have demonstrated that CSF HVA levels are significantly reduced in patients with Parkinson's disease, reflecting the degeneration of dopaminergic neurons.[1] Furthermore, CSF HVA levels have been shown to correlate with the severity of motor symptoms in Parkinson's disease.[1]
While absolute levels of plasma HVA do not consistently correlate with CSF HVA, studies have shown that changes in plasma HVA can correlate with changes in CSF HVA, suggesting its potential utility for monitoring responses to treatment in a less invasive manner.[8]
3,4-Dihydroxyphenylacetic Acid (DOPAC)
DOPAC is a major neuronal metabolite of dopamine, produced by the action of MAO within dopaminergic neurons before dopamine is released into the synapse. As such, CSF DOPAC levels are considered a direct reflection of intra-neuronal dopamine turnover. In patients with Parkinson's disease, CSF DOPAC levels are consistently found to be decreased.[1][2][3] Studies have also shown that low CSF DOPAC levels can predict the future development of Parkinson's disease in at-risk individuals.[3][9]
Experimental Protocols
Accurate measurement of these metabolites is crucial for their validation and clinical use. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the simultaneous quantification of multiple neurotransmitter metabolites in CSF and plasma due to its high sensitivity and selectivity.[1]
General Protocol for Measurement of Dopamine Metabolites in CSF by LC-MS/MS
This protocol provides a general outline. Specific parameters will need to be optimized for individual instruments and analytes.
-
Sample Collection and Handling:
-
Collect CSF via lumbar puncture into polypropylene tubes.
-
Immediately place the samples on ice.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cells.
-
Store the supernatant at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add an internal standard solution containing isotopically labeled versions of the analytes (e.g., HVA-d5, DOPAC-d5).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a reversed-phase C18 column for separation. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile is typically used.
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive or negative ion mode, depending on the analytes. Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the analytes.
-
Quantify the analytes in the CSF samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Final Recommendations
For researchers aiming to get the most accurate and direct measure of central dopamine turnover, CSF HVA and DOPAC remain the biomarkers of choice. Their levels in the CSF directly reflect the state of the central dopaminergic system and are well-correlated with disease pathology and severity in disorders like Parkinson's disease.
This compound, when measured in plasma, should not be used as a surrogate marker for central dopamine turnover. Its peripheral origin makes it an unreliable indicator of brain dopamine metabolism. While CSF DA-3-O-S is of central origin, its role and comparative performance against HVA and DOPAC require further investigation before it can be recommended for routine use.
Future research should focus on developing less invasive peripheral biomarkers that can accurately reflect central dopamine turnover. While challenging, identifying such a marker would represent a significant advancement in the study and treatment of dopaminergic disorders.
References
- 1. Longitudinal Analysis of Multiple Neurotransmitter Metabolites in Cerebrospinal Fluid in Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOMARKERS TO DETECT CENTRAL DOPAMINE DEFICIENCY AND DISTINGUISH PARKINSON DISEASE FROM MULTIPLE SYSTEM ATROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine sulfate in ventricular cerebrospinal fluid and motor function in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Markers of dopamine metabolism in Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CSF sulfoconjugated catecholamines in man: their relationship with plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma and CSF HVA before and after pharmacological treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebrospinal fluid biomarkers of central dopamine deficiency predict Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dopamine 3-O-Sulfate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to regulatory standards. This document provides essential, step-by-step guidance for the proper disposal of Dopamine 3-O-sulfate, a metabolite of the neurotransmitter dopamine.
Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, standard laboratory safety protocols should always be followed.
Personal Protective Equipment (PPE):
-
Wear protective gloves.
-
Use safety glasses.
-
A lab coat is recommended.
General Handling:
-
Avoid inhalation of dust.[2]
-
Prevent contact with skin and eyes.[3]
-
In case of a spill, pick up the material mechanically.[1]
-
Do not allow the substance to enter sewers or surface and ground water.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₅S |
| Molecular Weight | 233.24 g/mol [4] |
| Appearance | Solid[4] |
| Melting Point | 268 - 270 °C[4] |
| Water Hazard Class | 1 (Slightly hazardous for water)[1] |
Step-by-Step Disposal Protocol
As a non-hazardous substance, the disposal of this compound is straightforward. The primary goal is to prevent its entry into the water system and to manage the solid waste appropriately.
For Solid this compound:
-
Collection:
-
Collect waste this compound in a clearly labeled, sealed container. The container should be appropriate for solid chemical waste.
-
-
Labeling:
-
Label the container as "Non-Hazardous Waste: this compound".
-
-
Disposal:
-
Dispose of the sealed container in the regular laboratory trash intended for non-hazardous solid waste.
-
It is best practice to place the container directly into a larger dumpster to avoid handling by custodial staff.[4]
-
For Empty Containers:
-
Decontamination:
-
Ensure that containers are free of any residual powder.
-
-
Defacing:
-
Deface or remove the original label to prevent misidentification.[4]
-
-
Disposal:
-
Dispose of the empty, defaced container in the regular trash.[4]
-
For Solutions Containing this compound:
While direct disposal of the solid is preferred, small quantities of aqueous solutions may be permissible for drain disposal in some jurisdictions, provided the concentration is low and the solution does not contain other hazardous materials. However, the most conservative and recommended approach is to avoid drain disposal.
-
Solidification (if feasible):
-
If the solvent is water, consider evaporating the water in a fume hood to recover the solid this compound. Then, dispose of the solid as described above.
-
-
Collection as Non-Hazardous Liquid Waste:
-
If solidification is not practical, collect the solution in a container labeled "Non-Hazardous Aqueous Waste: this compound".
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of non-hazardous liquid waste. Some institutions may have specific collection procedures for this waste stream.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Dopamine 3-O-sulfate
Comprehensive Safety and Handling Guide: Dopamine 3-O-sulfate
This guide provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. By integrating substance-specific data with general laboratory best practices, this document aims to be a preferred source for laboratory safety and chemical handling information.
I. Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is strongly recommended to ensure a safe working environment.[1] The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile gloves. | While the SDS does not specify a glove type due to a lack of data, nitrile gloves are a standard for handling non-hazardous chemicals.[1][2][3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from potential contamination.[2][4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[1] | Use in a chemical fume hood if handling large quantities or if dust generation is a concern. |
II. Operational Plan: Safe Handling Procedure
Follow these procedural steps for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling :
-
Work in a well-ventilated area to minimize the potential for inhalation of any airborne particles.[5]
-
When transferring the solid material, use a spatula or other appropriate tool to avoid direct contact.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Storage :
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry place away from direct sunlight and incompatible materials.
-
III. Spill and Emergency Plan
In the event of a spill or accidental exposure, follow these procedures.
| Scenario | Action |
| Minor Spill (Solid) | 1. Carefully sweep or scoop up the spilled material, avoiding the creation of dust. 2. Place the collected material into a sealed container for disposal. 3. Clean the spill area with a damp cloth or paper towel.[6] |
| Skin Contact | Although not generally an irritant, wash the affected area thoroughly with soap and water.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical attention. |
| Inhalation | Move to an area with fresh air. If breathing is difficult, seek medical attention. |
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Unused Product : Dispose of unused this compound as non-hazardous chemical waste in accordance with local, state, and federal regulations.[5][7] Do not dispose of it down the drain or in the regular trash unless permitted by institutional guidelines.[1]
-
Contaminated Materials : Any materials used to clean up spills (e.g., paper towels, gloves) should be placed in a sealed bag and disposed of as non-hazardous solid waste.[6]
-
Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, deface the label and dispose of the container with regular laboratory glass or plastic waste.[1]
Visualized Workflow for Safe Handling
The following diagram illustrates the step-by-step process for the safe handling of this compound in a laboratory environment.
Caption: Workflow for the safe handling of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment | Risk Management & Safety | UNLV [unlv.edu]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
